5-hydroxy-7-methoxyquinazolin-4(3H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
379228-50-9 |
|---|---|
Molecular Formula |
C9H8N2O3 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
5-hydroxy-7-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H8N2O3/c1-14-5-2-6-8(7(12)3-5)9(13)11-4-10-6/h2-4,12H,1H3,(H,10,11,13) |
InChI Key |
JNZHMPZNHHJDSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C(=O)NC=N2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-hydroxy-7-methoxyquinazolin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 5-hydroxy-7-methoxyquinazolin-4(3H)-one, a substituted quinazolinone of interest to researchers in medicinal chemistry and drug development. While this specific isomer is not widely indexed in chemical databases, this document extrapolates from established chemical principles and the well-documented synthesis and activity of its isomers to provide a robust working framework for its study.
Introduction: The Quinazolinone Scaffold
The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] These nitrogen-containing heterocycles are renowned for a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] Their therapeutic efficacy often stems from their ability to mimic endogenous ligands and interact with key biological targets, such as protein kinases. The substitution pattern on the quinazolinone ring system is critical for modulating this biological activity, making the synthesis of novel derivatives a key focus of drug discovery programs.[5]
Physicochemical Properties and Identification
Table 1: Calculated Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | Calculated |
| Molecular Weight | 192.17 g/mol | Calculated[6][7] |
| Exact Mass | 192.0535 g/mol | Calculated[6][7] |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Topological Polar Surface Area | 70.9 Ų | Calculated[6][7] |
| LogP (Predicted) | ~0.3-0.5 | Extrapolated[6][7] |
Note: Properties are calculated based on the chemical structure and data from closely related isomers such as 6-hydroxy-7-methoxy-3H-quinazolin-4-one (CAS: 179688-52-9) and 7-hydroxy-6-methoxy-3H-quinazolin-4-one (CAS: 162012-72-8).[6][7]
Proposed Synthetic Pathway
The synthesis of substituted quinazolin-4(3H)-ones can be achieved through various established methods.[8][9][10][11] A highly plausible and efficient route for this compound involves a multi-step process starting from a commercially available, appropriately substituted anthranilic acid derivative. This approach provides excellent control over the final substitution pattern.
A logical starting material would be 2-amino-3-hydroxy-5-methoxybenzoic acid . The synthesis would proceed through cyclization with a suitable C1 source, such as formamide or triethyl orthoformate.
Experimental Protocol: Synthesis from Substituted Anthranilic Acid
Objective: To synthesize this compound.
Methodology: This protocol is adapted from established procedures for synthesizing substituted quinazolinones.[12]
Step 1: Niementowski Condensation
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2-amino-3-hydroxy-5-methoxybenzoic acid (1.0 eq) and formamide (20 eq).
-
Heat the reaction mixture to 180-190 °C and maintain under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Pour the cooled mixture into ice-cold water (100 mL) and stir for 30 minutes to fully precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude this compound.
-
Purify the crude product by recrystallization from ethanol or a suitable solvent mixture (e.g., ethanol/water) to obtain the final product.
Causality: The Niementowski reaction is a classic and direct method for forming the quinazolinone ring. Using formamide as both the reagent and solvent provides the necessary single carbon atom to form the pyrimidine ring and facilitates the cyclization at high temperatures.
Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activity and Therapeutic Applications
The biological activity of the quinazolinone scaffold is heavily influenced by its substitution pattern. The presence of hydroxyl and methoxy groups at positions 5 and 7 is anticipated to confer specific pharmacological properties.
Anticancer Potential: Kinase Inhibition
Many quinazolinone derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[1] For instance, gefitinib, an EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitor, features a 7-methoxy group on its quinazoline core.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another key target in cancer therapy, playing a pivotal role in angiogenesis. The quinazolinone core is a known pharmacophore for targeting the ATP-binding site of VEGFR-2. It is plausible that this compound could act as a VEGFR-2 inhibitor, thereby preventing tumor neovascularization.
Postulated Mechanism of Action: VEGFR-2 Inhibition
Caption: Postulated inhibitory action on the VEGFR-2 signaling pathway.
Other Potential Activities
The quinazolinone nucleus is associated with a wide range of other biological effects. Therefore, this compound warrants investigation for:
-
Antimicrobial and Antifungal Activity: Many substituted quinazolinones have shown efficacy against various bacterial and fungal strains.[4][5]
-
Anti-inflammatory Effects: The scaffold is known to be involved in the modulation of inflammatory pathways.
-
Antioxidant Properties: Phenolic hydroxyl groups, such as the one at the 5-position, are often associated with radical-scavenging and antioxidant capabilities.[4]
Conclusion
This compound represents a promising, albeit under-documented, target for chemical synthesis and pharmacological evaluation. Based on the robust chemistry and diverse biological activities of the quinazolinone family, this compound is a strong candidate for investigation, particularly in the fields of oncology and infectious diseases. The synthetic pathway proposed herein offers a reliable method for its preparation, enabling further studies into its mechanism of action and therapeutic potential. This guide serves as a foundational resource for researchers aiming to explore this and other novel substituted quinazolinones.
References
-
Şenol, İ. M., Çelik, İ., & Avan, İ. (2019). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. Turkish Journal of Chemistry, 43(6), 1580-1596. Available from: [Link]
-
Kumar, A., Singh, S., & Kumar, S. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules, 25(8), 1894. Available from: [Link]
- CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H). Google Patents.
-
(PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. Available from: [Link]
-
Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. (2015). RSC Advances, 5(39), 30819-30825. Available from: [Link]
-
(PDF) A review on biological activity of quinazolinones. (n.d.). ResearchGate. Available from: [Link]
-
Khmelnitsky, Y. L., et al. (2013). In vitro biosynthesis, isolation, and identification of predominant metabolites of 2-(4-(2-hydroxyethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4(3H)-one (RVX-208). European Journal of Medicinal Chemistry, 64, 121-128. Available from: [Link]
-
Hutait, S., et al. (n.d.). Synthesis of substituted quinazolin-4(3H)-ones(7 a–i).[a,b]. ResearchGate. Available from: [Link]
-
6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one. (n.d.). PubChem. Available from: [Link]
-
ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. (2007). HETEROCYCLES, 71(1). Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 21(5), 643. Available from: [Link]
-
Li, B., et al. (2013). Synthesis of Quinazolin-4(3H)-ones via Amidine N-Arylation. The Journal of Organic Chemistry, 78(2), 795-802. Available from: [Link]
-
5-Hydroxy-7-methoxy-4H-chromen-4-one. (n.d.). PubMed Central. Available from: [Link]
-
6-Methoxy-7-hydroxyquinazolin-4-one. (n.d.). PubChem. Available from: [Link]
-
General routes of synthesis of quinazolin-4(3H)-one. (n.d.). ResearchGate. Available from: [Link]
-
Radical reactions with 3H-quinazolin-4-ones: synthesis of deoxyvasicinone, mackinazolinone, luotonin A, rutaecarpine and tryptanthrin. (2005). Organic & Biomolecular Chemistry, 3(16), 2945-2952. Available from: [Link]
-
CAS 1012057-47-4|4-Hydroxy-7-Methoxy-6-Nitroquinazoline. (n.d.). Rlavie. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859. Available from: [Link]
-
Subramaniam, R., et al. (2010). Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. Journal of Chemical and Pharmaceutical Research, 2(2), 462-468. Available from: [Link]
-
(PDF) 5-Hydroxy-7-methoxy-4H-chromen-4-one. (n.d.). ResearchGate. Available from: [Link]
-
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one. (n.d.). ResearchGate. Available from: [Link]
-
2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E). (2021). Molecules, 26(15), 4459. Available from: [Link]
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | C9H8N2O3 | CID 135446413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Methoxy-7-hydroxyquinazolin-4-one | C9H8N2O3 | CID 135609952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Comprehensive Technical Guide to the Biological Activities of 5-Hydroxy Substituted Quinazolinones
Abstract: The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This guide provides an in-depth technical analysis of quinazolinone derivatives featuring a hydroxyl substitution at the 5-position of the benzene ring. The introduction of this phenolic group significantly modulates the molecule's electronic and steric properties, influencing its pharmacokinetic profile and enhancing its interaction with specific biological receptors. We will explore the synthetic routes to these compounds and delve into their diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of structure-activity relationships to guide future discovery efforts.
The Quinazolinone Core: A Privileged Scaffold
The quinazolinone structure, a fusion of benzene and pyrimidinone rings, is a versatile heterocyclic system found in numerous natural alkaloids and synthetic compounds with significant therapeutic value. Its rigid, planar nature and the presence of hydrogen bond donors and acceptors make it an ideal framework for designing targeted therapeutic agents. Several quinazolinone-based drugs are already in clinical use, validating the importance of this scaffold in modern drug discovery.
Significance of the 5-Hydroxy Substitution
The introduction of a hydroxyl (-OH) group at the 5-position of the quinazolinone ring is a key chemical modification. This substitution has profound implications:
-
Enhanced Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, providing an additional anchor point for binding to target proteins and enzymes.
-
Modulated Lipophilicity: The -OH group increases the polarity of the molecule, which can influence its solubility, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Altered Electronic Profile: As an electron-donating group, the hydroxyl substituent can modify the electron density of the aromatic system, impacting the molecule's reactivity and binding affinity.
Synthesis of 5-Hydroxy Substituted Quinazolinones
The most common and efficient pathway to synthesize the 4(3H)-quinazolinone core begins with anthranilic acid or its derivatives. For 5-hydroxy substituted quinazolinones, 5-hydroxyanthranilic acid serves as a logical and accessible starting material.
General Synthetic Workflow
A widely adopted method involves the acylation of the starting anthranilic acid, followed by cyclization to form a benzoxazinone intermediate. This intermediate is then reacted with an appropriate amine to yield the final 2,3-substituted quinazolinone.
Anticancer Activity
Quinazolinone derivatives are well-established as potent anticancer agents, with several compounds targeting key regulators of cell growth and proliferation. The 5-hydroxy substitution can enhance these activities by providing additional binding interactions with target enzymes.
Mechanism of Action: EGFR and Tubulin Inhibition
Many quinazolinone-based anticancer drugs function as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By blocking the ATP-binding site of EGFR, these compounds prevent the downstream signaling cascade that leads to cell proliferation, survival, and metastasis. Additionally, some derivatives have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation, thereby inducing cell cycle arrest in the G2/M phase and triggering apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 5-hydroxy quinazolinone derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Gefitinib).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Summary of Anticancer Activity Data
| Compound ID | Cell Line | Target | IC₅₀ (µM) | Reference |
| Compound 6a | MCF-7 | Not Specified | 6.97 | |
| Compound 6o | PC3 | Not Specified | 1.42 | |
| Compound 38 | MGC-803 | Not Specified | 1.95 | |
| Compound 22 | SKOV3 | Tubulin | 0.0027 (2.7 nM) | |
| Note: Data for specific 5-hydroxy derivatives may vary; the table presents representative data for substituted quinazolinones to illustrate potency. |
Antimicrobial Activity
The quinazolinone scaffold is present in compounds with a broad spectrum of antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria as well as various fungal strains. Derivatives with hydroxyl substitutions have shown promising results.
Mechanism of Action: DNA Gyrase Inhibition
One of the key mechanisms for the antibacterial action of quinoline-based compounds, a core part of the quinazolinone structure, is the inhibition of bacterial DNA gyrase. This enzyme is essential for DNA replication, repair, and transcription. By inhibiting its function, these compounds effectively halt bacterial growth and proliferation.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Adjust the bacterial culture to a concentration of approximately 5x10⁵ CFU/mL and add 100 µL to each well.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should also be tested.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Summary of Antimicrobial Activity Data
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 3a | S. aureus | 25.6 | |
| Compound 3a | E. coli | 25.1 | |
| Compound 3a | C. albicans | 26.1 | |
| VMA-17-04 | S. aureus | 16 | |
| Note: This table presents representative MIC values for bioactive quinazolinone derivatives. |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Quinazolinone derivatives have been identified as potent anti-inflammatory agents, often acting through the inhibition of key enzymes in the inflammatory cascade.
Mechanism of Action: COX and 5-LOX Inhibition
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated by the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. Some quinazolinone derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), another crucial enzyme in the inflammatory pathway that produces leukotrienes.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Protocol:
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the 5-hydroxy quinazolinone compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Assay: Collect 50 µL of the cell supernatant from each well. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Incubation and Reading: Incubate in the dark for 10 minutes and measure the absorbance at 540 nm.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control cells. Determine the IC₅₀ value.
Summary of Anti-inflammatory Activity Data
| Compound ID | Assay | IC₅₀ (µM) | Reference |
| Compound 7a | NO Inhibition | 66.19 | |
| Compound 7e | NO Inhibition | 58.03 | |
| Compound 11b | Carrageenan-induced Edema | Higher than Indomethacin | |
| Note: The table shows representative data for quinazolinone-based anti-inflammatory agents. |
Anticonvulsant Activity
The quinazolinone scaffold has been a fruitful source of anticonvulsant agents, with some early derivatives like methaqualone showing potent CNS activity. Modern research focuses on developing safer analogues with a wider therapeutic index.
Mechanism of Action: Modulation of GABAergic Neurotransmission
A proposed mechanism for the anticonvulsant activity of some quinazolinones involves the enhancement of γ-aminobutyric acid (GABA) neurotransmission. GABA is the primary inhibitory neurotransmitter in the brain. By increasing its effects, these compounds can reduce neuronal excitability and suppress seizure activity.
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.
Protocol:
-
Animal Model: Use adult mice or rats.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Time Interval: Allow for a specific time interval (e.g., 30-60 minutes) for the drug to be absorbed.
-
Electroshock: Apply a short electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal or auricular electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hind-limb extension phase of the seizure.
-
Analysis: Protection is defined as the absence of the tonic hind-limb extension. Calculate the ED₅₀ (the dose that protects 50% of the animals from seizures). A rotarod test is typically performed in parallel to assess neurotoxicity.
Summary of Anticonvulsant Activity Data
| Compound ID | Test | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
| Compound 2d | MES | 19.7 | 6.2 | |
| Compound 4a | MES | 17.3 | Not Reported | |
| Compound 8 | scPTZ | 0.248 (mmol/kg) | Not Reported | |
| Compound 13 | scPTZ | 0.239 (mmol/kg) | Not Reported | |
| Note: Protective Index (PI) = TD₅₀ (neurotoxic dose) / ED₅₀ (effective dose). A higher PI is desirable. |
Structure-Activity Relationship (SAR) Insights
The biological activity of quinazolinones is highly dependent on the substitution patterns on both the benzene and pyrimidine rings.
-
Position 5: The hydroxyl group provides a crucial hydrogen bonding site, often enhancing activity.
-
Position 2: Substitution at this position with small alkyl or substituted aryl groups is common and significantly influences the type of activity. For example, aryl groups are often found in anticancer agents.
-
Position 3: This position is frequently substituted with aryl or heterocyclic moieties, which can extend into binding pockets and modulate potency and selectivity.
-
Other Positions (6, 7, 8): Substitution with halogens (e.g., chloro, fluoro) or methoxy groups can fine-tune the electronic properties and lipophilicity of the molecule, impacting its overall efficacy and pharmacokinetic profile.
Challenges and Future Perspectives
While 5-hydroxy substituted quinazolinones hold immense therapeutic promise, several challenges remain. Optimizing drug-like properties, including solubility and metabolic stability, while minimizing off-target toxicity is paramount. Future research should focus on:
-
Target-Specific Design: Utilizing computational modeling and structure-based design to develop derivatives with high selectivity for specific targets, thereby reducing side effects.
-
Hybrid Molecules: Combining the quinazolinone scaffold with other pharmacophores to create hybrid molecules with dual or synergistic modes of action.
-
Exploring New Targets: Investigating the potential of these compounds against emerging therapeutic targets in areas like viral diseases and neurodegeneration.
The versatility and proven track record of the quinazolinone scaffold, enhanced by strategic substitutions like the 5-hydroxy group, ensure that it will remain a significant area of focus in the ongoing quest for novel and effective medicines.
References
-
Desai, N. C., et al. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Retrieved from [Link]
-
(n.d.). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. ResearchGate. Retrieved from [Link]
-
(2025, August 7). Synthesis and Anticonvulsant Activity of 5-Substituted-triazolo[4,3-a]quinazolines. ResearchGate. Retrieved from [Link]
-
(n.d.). Quinazolinone based hydroxamates as anti-inflammatory agents. Can Tho University Journal of Science. Retrieved from [Link]
-
(2023, July 25). Synthesis and Evaluation of Novel Quinazolinone Thioether Linked 5-Aryl-1,2,4-Triazoles for Anticancer and Antimicrobial Activity. Taylor & Francis Online. Retrieved from [Link]
-
(n.d.). A review on biological activity of quinazolinones. ResearchGate. Retrieved from [Link]
-
(2023, February 17). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Taylor & Francis Online. Retrieved from [Link]
-
Zaka, M., & Khan, T. H. (n.d.). Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity. Biosciences Biotechnology Research Asia. Retrieved from [Link]
-
Asif, M. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. Retrieved from [Link]
-
de Oliveira, R., et al. (n.d.). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. PMC. Retrieved from [Link]
-
(n.d.). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. ResearchGate. Retrieved from [Link]
-
Pandey, M., et al. (2023, June 12). Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences. Retrieved from [Link]
-
(n.d.). A Review on Quinazolines as Anticancer Agents. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
-
Meftah, O. N., et al. (2025, January 15). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Research Square. Retrieved from [Link]
-
(n.d.). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. Retrieved from [Link]
-
Abuelizz, H. A., et al. (n.d.). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. PMC. Retrieved from [Link]
-
(n.d.). A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Semantic Scholar. Retrieved from [Link]
-
(n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. Retrieved from [Link]
-
(2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. Retrieved from [Link]
-
Abuelizz, H. A., et al. (n.d.). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. PMC. Retrieved from [Link]
-
(2014, November 15). Potential antimicrobial activities of quinazolinone- a review. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
(2025, August 9). Quinazolinone based hydroxamates as anti-inflammatory agents. ResearchGate. Retrieved from [Link]
-
(n.d.). New fluorinated quinazolinone derivatives as anticonvulsant agents. South African Journal of Chemistry. Retrieved from [Link]
-
Wolfe, J. F., et al. (n.d.). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones. Journal of Medicinal Chemistry. Retrieved from [Link]
-
(2023, July 25). METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). Journal of Chemistry and Technologies. Retrieved from [Link]
-
(n.d.). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. PMC. Retrieved from [Link]
-
(2025, June 29). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. ResearchGate. Retrieved from [Link]
- (n.d.). US5783577A - Synthesis of quinazolinone libraries and derivatives thereof. Google Patents.
-
(2025, August 27). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. Retrieved from [Link]
-
(n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). PMC. Retrieved from [Link]
-
(2025, September 16). Quinazolinones as Bioisosteres of Naphthoquinones: A Path to Potent HsDHODH Inhibitors with Optimized Properties. ACS Publications. Retrieved from [Link]
-
(2024, May 13). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Retrieved from [Link]
5-hydroxy-7-methoxyquinazolinone vs 6-hydroxy isomer properties
An In-depth Technical Guide to the Properties and Distinctions of 5-Hydroxy-7-Methoxyquinazolinone and its 6-Hydroxy Isomer
Authored by: A Senior Application Scientist
Abstract
Positional isomerism, the variation in the location of a functional group on a core scaffold, is a fundamental concept in medicinal chemistry that can profoundly influence a molecule's physicochemical properties, synthetic accessibility, and biological activity. This guide provides a detailed comparative analysis of two such isomers: 5-hydroxy-7-methoxyquinazolinone and 6-hydroxy-7-methoxyquinazolinone. We will explore their structural nuances, predict their differential characteristics through spectroscopic analysis, outline strategic synthetic pathways, and discuss the potential implications of the hydroxyl group's placement on their biological function. This document is intended for researchers and professionals in drug discovery and development, offering expert insights into the causality behind experimental design and analysis for this class of compounds.
Introduction: The Quinazolinone Scaffold
The quinazolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic structure provides a versatile framework for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. The ability to modify the quinazolinone core at various positions allows for the fine-tuning of pharmacological and pharmacokinetic properties. This guide focuses on the critical distinction between two closely related isomers, where the simple shift of a hydroxyl group from position 5 to 6 imparts significant, predictable changes in their overall profile.
Comparative Physicochemical Properties
While both isomers share the same molecular formula and weight, the placement of the hydroxyl group leads to distinct electronic and steric environments, influencing their physical and chemical behavior.
| Property | 5-Hydroxy-7-methoxyquinazolinone | 6-Hydroxy-7-methoxyquinazolinone | Data Source(s) |
| Molecular Formula | C₉H₈N₂O₃ | C₉H₈N₂O₃ | PubChem[1][2] |
| Molecular Weight | 192.17 g/mol | 192.17 g/mol | PubChem[1][2] |
| IUPAC Name | 5-hydroxy-7-methoxy-3H-quinazolin-4-one | 6-hydroxy-7-methoxy-3H-quinazolin-4-one | PubChem[1] |
| CAS Number | Not readily available | 179688-52-9 | PubChem[1] |
| XLogP3-AA (Lipophilicity) | Predicted ~0.3-0.5 | 0.3 | PubChem[1] |
| Hydrogen Bond Donors | 2 | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | 4 | PubChem[1] |
| Topological Polar Surface Area | 70.9 Ų | 70.9 Ų | PubChem[1][2] |
Expert Insight: The most significant, yet subtle, difference lies in the potential for intramolecular hydrogen bonding in the 5-hydroxy isomer. The hydroxyl group at C5 is positioned to form a stable, six-membered ring via a hydrogen bond with the nitrogen at position 1 or the carbonyl oxygen at C4. This interaction is sterically impossible for the 6-hydroxy isomer. This single difference can lead to:
-
Increased Lipophilicity: The intramolecular hydrogen bond can mask the polar nature of the hydroxyl group, potentially leading to a slightly higher XLogP value and better membrane permeability for the 5-hydroxy isomer compared to the 6-hydroxy isomer.
-
Acidity: The intramolecular hydrogen bond in the 5-hydroxy isomer can decrease the acidity of the phenolic proton, making it less likely to be deprotonated under physiological conditions.
-
Conformational Rigidity: The hydrogen bond imparts greater planarity and rigidity to the 5-hydroxy isomer.
Synthesis Strategy and Mechanistic Considerations
The synthesis of these isomers requires distinct starting materials based on the desired substitution pattern. A common and effective method is the Niementowski quinazolinone synthesis or variations thereof.
Core Rationale: The synthesis hinges on constructing the pyrimidinone ring onto a pre-functionalized benzene ring. Therefore, the choice of the starting aminobenzoic acid is critical and dictates the final substitution pattern.
-
For 6-Hydroxy-7-methoxyquinazolinone: The logical starting material is 4-amino-5-hydroxy-2-methoxybenzoic acid .
-
For 5-Hydroxy-7-methoxyquinazolinone: The synthesis would begin with 2-amino-6-hydroxy-4-methoxybenzoic acid .
The general synthetic workflow involves the condensation of the appropriately substituted anthranilic acid (or its amide) with a source of the final C2 carbon, typically formamide.
Caption: General synthetic workflow for quinazolinone synthesis.
Experimental Protocol: Synthesis of 6-Hydroxy-7-methoxyquinazolinone
This protocol is a representative procedure based on established methods for quinazolinone synthesis.
-
Preparation of 2-Amino-4-methoxy-5-hydroxybenzamide:
-
To a solution of 4-amino-2-methoxy-5-hydroxybenzoic acid (1.0 eq) in dry tetrahydrofuran (THF), add carbonyldiimidazole (CDI) (1.1 eq) portion-wise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 2 hours until the formation of the acyl-imidazole intermediate is complete (monitored by TLC).
-
Cool the reaction mixture back to 0°C and bubble ammonia gas through the solution for 30 minutes, or add a concentrated solution of ammonium hydroxide (2.0 eq).
-
Stir for an additional 4 hours at room temperature.
-
Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield the desired benzamide.
-
Causality: The use of CDI is a mild and effective way to activate the carboxylic acid for amidation, avoiding harsh conditions that could affect the sensitive hydroxyl and methoxy groups.
-
-
Cyclization to form 6-Hydroxy-7-methoxyquinazolinone:
-
Combine the synthesized 2-amino-4-methoxy-5-hydroxybenzamide (1.0 eq) with an excess of formamide (10-20 eq).
-
Heat the mixture to 160-180°C for 4-6 hours. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Pour the mixture into cold water and stir for 30 minutes to fully precipitate the solid.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 6-hydroxy-7-methoxyquinazolinone.
-
Causality: Formamide serves as both the solvent and the reagent, providing the C2 carbon and nitrogen for the pyrimidinone ring. The high temperature is necessary to drive the condensation and dehydration reaction.
-
Spectroscopic and Analytical Characterization
The structural differences between the isomers are most clearly revealed through spectroscopic analysis, particularly ¹H NMR.
Predicted Spectroscopic Differences:
-
¹H NMR Spectroscopy: The aromatic region will be the most informative.
-
5-Hydroxy-7-methoxyquinazolinone: We would expect to see two doublets in the aromatic region corresponding to the protons at C6 and C8. Due to the electronic effects of the flanking oxygen-containing substituents, these protons would likely appear at distinct chemical shifts. The proton at C2 would appear as a singlet further downfield. The phenolic proton at C5 may be very broad or not visible, and its chemical shift would be highly dependent on the solvent and concentration due to the intramolecular hydrogen bond.
-
6-Hydroxy-7-methoxyquinazolinone: We would expect two singlets in the aromatic region for the protons at C5 and C8. These protons are not coupled to each other, leading to sharp singlets. The C5 proton would be influenced by the adjacent hydroxyl group, while the C8 proton would be influenced by the adjacent nitrogen.
-
-
¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons will differ. The carbon bearing the hydroxyl group (C5 vs. C6) will show a characteristic downfield shift. The electronic environment of all carbons in the benzene portion of the scaffold is altered by the substituent swap.
-
Infrared (IR) Spectroscopy:
-
Both isomers will exhibit characteristic peaks for O-H (broad, ~3300 cm⁻¹), N-H (medium, ~3100 cm⁻¹), C=O (strong, ~1680 cm⁻¹), and C=C/C=N bonds (~1600-1450 cm⁻¹).
-
The 5-hydroxy isomer may show a broader or shifted O-H stretching frequency due to the intramolecular hydrogen bonding.
-
-
Mass Spectrometry: Both isomers will have the same parent mass ion (m/z = 192.17). However, their fragmentation patterns under EI or CID conditions may differ due to the different stabilities of the resulting fragment ions, influenced by the position of the hydroxyl group.
Protocol: Quality Control and Characterization of a Synthesized Sample
-
Purity Assessment (HPLC):
-
Dissolve a small sample (~1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).
-
Inject onto a reverse-phase C18 column.
-
Use a gradient elution method, for example, from 95:5 Water (0.1% formic acid): Acetonitrile (0.1% formic acid) to 5:95 over 20 minutes.
-
Monitor the elution profile using a UV detector at multiple wavelengths (e.g., 254 nm, 280 nm, 320 nm).
-
Trustworthiness: A single, sharp peak with >95% purity by area under the curve is indicative of a pure sample. The use of formic acid ensures the phenolic and amine functionalities are protonated for better peak shape.
-
-
Structural Confirmation (NMR, MS):
-
Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆). Confirm that the observed chemical shifts, splitting patterns, and integration match the expected structure of the target isomer.
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition. The observed mass should be within 5 ppm of the calculated exact mass (192.0535).
-
Biological Activity and Structure-Activity Relationships (SAR)
The position of the hydroxyl group is critical for molecular recognition by biological targets like enzymes or receptors. The 6-hydroxy-7-methoxyquinazolinone structure is particularly relevant as it is a known impurity and potential metabolite related to Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy.[3]
Expert Insight: The hydroxyl group's ability to act as both a hydrogen bond donor and acceptor is paramount.
-
6-Hydroxy Isomer: The hydroxyl group at C6 is solvent-exposed and readily available to form hydrogen bonds with amino acid residues in a protein's active site. Its specific location is crucial for the activity of many kinase inhibitors.
-
5-Hydroxy Isomer: The intramolecular hydrogen bond in the 5-hydroxy isomer makes its hydroxyl group less available for intermolecular interactions. To act as a hydrogen bond donor to a protein, it must first break this internal bond, which is energetically unfavorable. This can drastically reduce or alter its binding affinity compared to the 6-hydroxy isomer.
Caption: Impact of hydroxyl position on receptor binding.
While specific bioactivity data for 5-hydroxy-7-methoxyquinazolinone is scarce, flavonoids containing a 5-hydroxy group often exhibit antioxidant and anti-inflammatory properties.[4] This activity is sometimes attributed to the molecule's ability to chelate metal ions or scavenge radicals, activities that might be influenced differently by the hydroxyl position. For instance, some studies on tetrahydroanthraquinones suggest that a hydroxyl group at the C-5 position is crucial for their antibacterial activities.[5]
Conclusion
The cases of 5-hydroxy-7-methoxyquinazolinone and 6-hydroxy-7-methoxyquinazolinone serve as an exemplary illustration of the principle of positional isomerism. A simple shift of a single hydroxyl group can alter key physicochemical properties, necessitate distinct synthetic strategies, and, most critically, dramatically change the potential for biological interactions. The 5-hydroxy isomer is characterized by a potential intramolecular hydrogen bond that increases its rigidity and masks the hydroxyl group, whereas the 6-hydroxy isomer presents a more accessible hydroxyl group for intermolecular bonding. For drug development professionals, this underscores the necessity of rigorously controlling isomer synthesis and purity, as even minor positional variants can lead to vastly different pharmacological and toxicological outcomes.
References
Note: As an AI, I am unable to generate clickable URLs. The following references are provided for informational purposes.
- PubChem. (n.d.). 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one.
- Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 10, 59736-59743.
- PubChem. (n.d.). 6-Methoxy-7-hydroxyquinazolin-4-one.
- LGC Standards. (n.d.). 6-Hydroxy-7-methoxy-4(1H)-quinazolinone.
- GLP Pharma Standards. (n.d.). 6-Hydroxy-7-methoxy-4(1H)-quinazolinone | CAS No- 179688-52-9.
- Hegedüs, L., et al. (2009). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 14(11), 4443-4453.
- ResearchGate. (n.d.).
- PubChemLite. (n.d.). 6-hydroxy-7-methoxy-3,4-dihydro-1h-quinolin-2-one.
- Talati, K., & Rajendran, S. (2026, January 10). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1 H )-one, Its Variants, and Quinolin-2-yl Esters.
- Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1 H)-one, Its Variants, and Quinolin-2-yl Esters. PubMed.
- National Institutes of Health. (n.d.). Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O.
- precisionFDA. (n.d.). 6-HYDROXY-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE.
- Lee, S., et al. (2018). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 23(7), 1749.
- PubMed. (2005, June 2). Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants.
- Google Patents. (n.d.). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.
- Zhang, W., et al. (2020). Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review. Frontiers in Microbiology, 11, 1033.
Sources
- 1. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | C9H8N2O3 | CID 135446413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methoxy-7-hydroxyquinazolin-4-one | C9H8N2O3 | CID 135609952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Hydroxy-7-methoxy-4(1H)-quinazolinone | LGC Standards [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]
The Quinazolin-4(3H)-one Scaffold: A Cornerstone in Modern Kinase Inhibitor Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolin-4(3H)-one core is a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable propensity for binding to the ATP-pocket of a wide array of protein kinases. This guide provides a comprehensive technical overview of the quinazolin-4(3H)-one scaffold in the design and development of kinase inhibitors. We will explore the fundamental synthetic routes to this versatile heterocycle, delve into the intricate structure-activity relationships (SAR) that govern its potency and selectivity, and elucidate its mechanism of action. Furthermore, this guide will examine the clinical landscape of quinazolin-4(3H)-one-based drugs, including approved therapeutics and promising clinical candidates, and conclude with future perspectives on the evolution of this critical pharmacophore in oncology and beyond.
Introduction: The Rise of a Privileged Scaffold
The quinazolin-4(3H)-one nucleus, a bicyclic heterocyclic system, has emerged as a cornerstone in the design of targeted therapies, particularly in the realm of oncology. Its rigid structure and strategic placement of hydrogen bond donors and acceptors allow it to mimic the purine core of ATP, enabling competitive inhibition of a vast number of protein kinases.[1][2][3] Kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][4]
The success of quinazolin-4(3H)-one-based inhibitors is exemplified by the FDA approval of several landmark drugs, including gefitinib and erlotinib, for the treatment of non-small cell lung cancer.[2][5][6] These first-generation epidermal growth factor receptor (EGFR) inhibitors validated the therapeutic potential of this scaffold and spurred extensive research into its application against other kinase targets. This guide will provide the reader with a deep understanding of the multifaceted role of the quinazolin-4(3H)-one scaffold in contemporary drug discovery.
Synthetic Strategies for Quinazolin-4(3H)-one Derivatives
The accessibility of the quinazolin-4(3H)-one core through robust and versatile synthetic methodologies has significantly contributed to its widespread use in drug discovery. A variety of synthetic routes have been developed, allowing for the introduction of diverse substituents at key positions to modulate biological activity.
Classical Synthetic Approaches
One of the most common methods for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones involves the condensation of N-acylanthranilic acids with amines. This and other classical methods have been refined over the years to improve yields and substrate scope.[2]
Modern Synthetic Methodologies
More recently, metal-catalyzed and microwave-assisted syntheses have gained prominence, offering advantages in terms of reaction times, yields, and functional group tolerance.[7] For instance, copper-catalyzed C-N and C-C bond-forming reactions have enabled the efficient synthesis of complex quinazolinone derivatives.[7]
Representative Experimental Protocol: Synthesis of a 2-Aryl-quinazolin-4(3H)-one Derivative
Below is a representative, generalized protocol for the synthesis of a 2-aryl-quinazolin-4(3H)-one derivative, a common structural motif in kinase inhibitors.
Step 1: Synthesis of 2-aminobenzamide
-
To a solution of isatoic anhydride (1.0 eq) in a suitable solvent such as DMF, add a solution of ammonia (excess) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to afford 2-aminobenzamide.
Step 2: Condensation with an Aromatic Aldehyde
-
A mixture of 2-aminobenzamide (1.0 eq) and an appropriate aromatic aldehyde (1.1 eq) in a solvent like ethanol is refluxed in the presence of a catalyst, such as p-toluenesulfonic acid, for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry to yield the desired 2-aryl-quinazolin-4(3H)-one.
Step 3: Purification
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The majority of quinazolin-4(3H)-one-based kinase inhibitors function as ATP-competitive inhibitors.[1] They achieve this by binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
The quinazolin-4(3H)-one scaffold typically forms one or more crucial hydrogen bonds with the "hinge" region of the kinase domain, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme. This interaction anchors the inhibitor in the active site. The substituents at various positions of the quinazolinone ring then extend into adjacent hydrophobic and hydrophilic pockets, contributing to the inhibitor's potency and selectivity.[8]
Caption: Generalized binding mode of a quinazolin-4(3H)-one inhibitor in a kinase ATP-binding pocket.
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted on the quinazolin-4(3H)-one scaffold to optimize its inhibitory activity against various kinases. These studies have revealed the critical role of substituents at different positions of the quinazolinone ring.
Substitutions at the 2-position
The 2-position of the quinazolinone ring is often substituted with an aryl or heteroaryl group. This substituent can engage in hydrophobic interactions with the kinase active site, and its electronic properties can influence the overall potency of the inhibitor. For example, in a series of CDK9 inhibitors, compounds with a 3-bromophenyl moiety at the 2-position showed significantly improved inhibitory activity.[9]
Substitutions at the 3-position
The 3-position is frequently substituted with an aliphatic or aromatic group. SAR studies on anti-inflammatory quinazolinones have shown that an aliphatic substituent at this position leads to good inhibition of inflammatory gene expression.[10]
Substitutions at the 4-position
The 4-position of the related 4-anilinoquinazoline scaffold is crucial for EGFR inhibition, with the anilino group extending into a hydrophobic pocket.[1][6] For quinazolin-4(3H)-ones, modifications at this position can also significantly impact activity.
Substitutions on the Benzo Ring (Positions 5, 6, 7, and 8)
Substitutions on the fused benzene ring, particularly at the 6- and 7-positions, are often used to enhance solubility and fine-tune the inhibitor's pharmacokinetic properties. For instance, the introduction of dioxygenated rings at the 6-position of 4-anilinoquinazolines has been explored to improve EGFR inhibitory activity.[1]
| Kinase Target | Key Substitutions and their Effects on Activity | Reference |
| EGFR | 4-Anilino moiety is critical. Substitutions at the 6- and 7-positions with small, flexible groups enhance potency. | [1][6] |
| VEGFR-2 | A thiourea linkage at the 4-position has shown high potency. | [1] |
| CDK9 | A (3-bromophenyl) moiety at the 2-position significantly improves inhibitory activity. | [9] |
| Aurora Kinase | Introduction of a five-membered heterocyclic ring in place of the central phenyl ring of the aniline moiety enhances activity. | [1] |
| PI3K | Idelalisib, a quinazolin-4(3H)-one derivative, is a potent PI3K inhibitor. | [5] |
Clinical Landscape of Quinazolin-4(3H)-one-Based Kinase Inhibitors
The clinical success of quinazolin-4(3H)-one and related quinazoline-based kinase inhibitors has been transformative for cancer therapy.
Approved Drugs
-
Gefitinib (Iressa®): An EGFR inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[2][5]
-
Erlotinib (Tarceva®): Another EGFR inhibitor used in the treatment of NSCLC and pancreatic cancer.[5][6]
-
Lapatinib (Tykerb®): A dual EGFR and HER2 inhibitor for the treatment of HER2-positive breast cancer.[1][11]
-
Idelalisib (Zydelig®): A PI3Kδ inhibitor for the treatment of certain hematological malignancies.[5]
Promising Clinical Candidates
A number of quinazoline-based compounds are currently in various phases of clinical trials for a range of cancers.[12] These include inhibitors targeting Aurora kinases, such as Barasertib, and multi-kinase inhibitors like Cediranib, which targets VEGFR.[12]
Computational Approaches in Quinazolinone-Based Inhibitor Design
Computational chemistry plays a vital role in the modern drug discovery pipeline for quinazolin-4(3H)-one-based inhibitors. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are employed to predict binding affinities, understand SAR, and design novel inhibitors with improved properties.[13][14][15]
Caption: A typical computational workflow for the design of quinazolin-4(3H)-one-based kinase inhibitors.
Future Perspectives and Conclusion
The quinazolin-4(3H)-one scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future research will likely focus on several key areas:
-
Development of multi-target inhibitors: Designing single molecules that can inhibit multiple kinases involved in cancer progression is a promising strategy to overcome drug resistance.[5][14]
-
Targeting novel kinases: The versatility of the quinazolinone scaffold will be leveraged to design inhibitors against newly identified and challenging kinase targets.
-
Overcoming drug resistance: The development of next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies is a critical area of research.[1][6]
-
Bioisosteric replacement: Exploring bioisosteric replacements for the quinazolinone core may lead to inhibitors with improved pharmacokinetic properties and novel biological activities.[1][16]
References
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Vertex AI Search.
-
Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials - ACS Publications. (2021). ACS Publications. [Link]
-
Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - MDPI. (2022). MDPI. [Link]
-
Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC. (2023). National Center for Biotechnology Information. [Link]
-
Rational Computational Study for New Kinase Inhibitors - Science Publishing Group. (2019). Science Publishing Group. [Link]
-
Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance. (2025). Heliyon. [Link]
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC. (2021). National Center for Biotechnology Information. [Link]
-
An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. (n.d.). IJPBA. [Link]
-
Docking and Qsar Studies of Some Quinazolinone Derivatives as Possible Inhibitors of Thyrosine Kinase - DergiPark. (2022). DergiPark. [Link]
-
Improved, High Yield Synthesis of 3H-Quinazolin-4-ones, the Key Intermediates of Recently Developed Drugs | Bentham Science Publishers. (2004). Bentham Science. [Link]
-
Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed. (2021). PubMed. [Link]
-
Structure–activity relationships (SARs) of quinazolin-4(3H)-ones 2a-j and 3a-j... - ResearchGate. (n.d.). ResearchGate. [Link]
-
4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - MDPI. (2025). MDPI. [Link]
-
Full article: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - Taylor & Francis. (2021). Taylor & Francis Online. [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. (2025). MDPI. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. (2023). MDPI. [Link]
-
Design of quinazoline derivatives as bioisosteres of the middle phenyl ring-amide-bond. (n.d.). ResearchGate. [Link]
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - Taylor & Francis. (2021). Taylor & Francis Online. [Link]
-
Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors - ResearchGate. (2025). ResearchGate. [Link]
-
The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (n.d.). ResearchGate. [Link]
-
(PDF) The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (2026). ResearchGate. [Link]
-
Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications - SciELO. (n.d.). SciELO. [Link]
-
(PDF) Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - ResearchGate. (2021). ResearchGate. [Link]
-
Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - Dove Medical Press. (2024). Dove Press. [Link]
-
Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - Frontiers. (2022). Frontiers. [Link]
-
Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][9][17]triazino[2,3-c]quinazolines - MDPI. (2024). MDPI. [Link]
-
(PDF) Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][9][17]triazino[2,3-C]quinazolines - ResearchGate. (2024). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. raco.cat [raco.cat]
- 5. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpba.info [ijpba.info]
- 13. Rational Computational Study for New Kinase Inhibitors, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 14. Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance - Arabian Journal of Chemistry [arabjchem.org]
- 15. Turkish Computational and Theoretical Chemistry » Submission » Docking and Qsar Studies of Some Quinazolinone Derivatives as Possible Inhibitors of Thyrosine Kinase [dergipark.org.tr]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Solubility Profile of 5-hydroxy-7-methoxyquinazolin-4(3H)-one
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The specific derivative, 5-hydroxy-7-methoxyquinazolin-4(3H)-one, while structurally intriguing, lacks comprehensive characterization in publicly available literature, particularly concerning its solubility—a critical parameter governing bioavailability, formulation, and overall drug viability. This guide serves as a comprehensive manual for researchers, scientists, and drug development professionals. It outlines the theoretical considerations and provides detailed, field-proven experimental protocols to systematically determine the aqueous and organic solubility profile of this compound. By explaining the causality behind experimental choices and integrating self-validating systems, this document establishes a robust framework for generating reliable and reproducible solubility data, thereby enabling informed decisions in the drug discovery and development pipeline.
Introduction: The Quinazolinone Core and the Subject Compound
Quinazolinone and its derivatives are a major class of heterocyclic compounds that have garnered significant attention for their broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1] The therapeutic potential of this scaffold is exemplified by approved drugs such as Idelalisib for treating hematological malignancies.[1]
The subject of this guide, this compound, possesses key functional groups that are predicted to heavily influence its physicochemical properties.
-
The Quinazolinone Core: This bicyclic system is generally crystalline and can exhibit tautomerism. Its aromatic nature contributes to a generally low aqueous solubility.[2]
-
5-Hydroxy Group: This phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. Its acidity (pKa) will be a primary determinant of pH-dependent solubility.
-
7-Methoxy Group: This ether group adds some polarity but also increases the molecular size and can influence crystal packing.
-
4-Keto and 3-N-H Groups: These groups are critical for the characteristic tautomerism of the quinazolinone ring and participate in hydrogen bonding, which can lead to strong crystal lattice interactions and thus, lower solubility.
Given the general tendency of quinazolinone derivatives to exhibit poor water solubility, a thorough experimental investigation is not just recommended, but essential for advancing any research program involving this compound.[1][2]
Theoretical Framework: Predicting Solubility Behavior
Before embarking on experimental work, a theoretical assessment helps in designing efficient experiments and anticipating results. The solubility of a compound is governed by the interplay between its solid-state properties (crystal lattice energy) and its interactions with the solvent (solvation energy).
Influence of pH and pKa
The solubility of an ionizable compound like this compound is critically dependent on the pH of the aqueous medium. The Henderson-Hasselbalch equation dictates the ratio of ionized to un-ionized forms.
-
Acidic Dissociation: The 5-hydroxy group is phenolic and thus weakly acidic. At pH values significantly above its pKa, it will deprotonate to form a more soluble phenolate anion.
-
Basic Protonation: The nitrogen atoms in the pyrimidine ring are weakly basic. At pH values below their pKa, they can be protonated, forming a more soluble cationic species.
The overall solubility will be the sum of the intrinsic solubility of the neutral form and the concentration of the soluble ionized forms. Therefore, a U-shaped or J-shaped pH-solubility profile is anticipated.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible organic phase (like octanol) and water. A higher LogP value indicates greater lipophilicity and generally corresponds to lower aqueous solubility. For quinazolinone derivatives, LogP values can vary widely based on substitution, but the core structure is moderately lipophilic. This parameter is crucial for predicting absorption and distribution properties.
Experimental Determination of Solubility: Protocols and Rationale
Two distinct types of solubility measurements are essential in drug discovery: kinetic and thermodynamic. Kinetic solubility is rapid and suited for early-stage screening, while thermodynamic solubility provides the true equilibrium value required for late-stage development.
Kinetic Solubility Assessment by Turbidimetry
Expertise & Rationale: In early discovery, compounds are often screened from a high-concentration DMSO stock solution. The kinetic solubility assay mimics this process, providing a rapid assessment of how readily a compound precipitates when diluted into an aqueous buffer. It measures the "apparent" solubility under non-equilibrium conditions and is invaluable for identifying compounds that may pose challenges in biological assays.
Protocol: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution using DMSO to create a range of concentrations (e.g., 10 mM down to ~0.01 mM).
-
Aqueous Dilution: In a separate 96-well clear-bottom plate, add phosphate-buffered saline (PBS, pH 7.4). Add a small, fixed volume (e.g., 2 µL) from each DMSO concentration well to the corresponding aqueous buffer wells (e.g., 198 µL), resulting in a final DMSO concentration of 1%.
-
Equilibration: Cover the plate and shake for 1.5 to 2 hours at a constant temperature (e.g., 25°C). This allows time for precipitation to occur.
-
Turbidity Measurement: Measure the absorbance (or turbidity) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm or 750 nm).
-
Data Analysis: Plot the measured turbidity against the compound concentration. The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility.
Visualization: Kinetic Solubility Workflow
Thermodynamic Solubility Assessment by Shake-Flask Method
Expertise & Rationale: This is the "gold standard" method for determining the true equilibrium solubility of a compound.[3] By allowing a suspension of the solid compound to equilibrate with the solvent over an extended period, this method ensures that the solution is truly saturated. This value is crucial for formulation development, preclinical studies, and regulatory submissions. The use of HPLC for quantification provides high specificity and accuracy.[3]
Protocol: Equilibrium Shake-Flask Solubility Assay
-
Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg, ensuring a visible amount of solid remains at the end) to a series of vials.
-
Solvent Addition: To each vial, add a known volume (e.g., 1 mL) of the desired solvent. A recommended starting set of solvents includes:
-
Deionized Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 N HCl (simulated gastric fluid)
-
Ethanol
-
DMSO
-
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or rotator. Agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[3][4]
-
Phase Separation: After equilibration, stop agitation and allow the vials to stand, letting the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Crucially, filter this aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.
-
Quantification: Prepare a series of dilutions of the filtered supernatant with a suitable mobile phase. Determine the concentration of the compound in the diluted samples using a validated HPLC-UV method against a standard curve prepared from a known stock solution.
-
Calculation: Calculate the solubility (S) using the measured concentration (C), the dilution factor (DF), and the initial sample volume.
Visualization: Thermodynamic Solubility Workflow
Data Presentation and Interpretation
All quantitative solubility data should be compiled into a clear, structured format for easy comparison and analysis.
Table 1: Solubility Profile of this compound
| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Deionized Water | ~7 | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| 0.1 N HCl | 1.0 | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| PBS | 7.4 | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| PBS | 7.4 | 37 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Ethanol | N/A | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| DMSO | N/A | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| PBS (Kinetic) | 7.4 | 25 | [Experimental Value] | [Calculated Value] | Turbidimetry |
Interpretation: The results from this table will provide a comprehensive picture. For instance, comparing solubility in 0.1 N HCl and PBS will reveal the impact of pH. A higher solubility in HCl would suggest the basic nitrogens are the primary drivers of pH-dependent solubility in the acidic range. Comparing data at 25°C and 37°C will indicate whether the dissolution process is endothermic (solubility increases with temperature) or exothermic.
Conclusion
References
- Benchchem. (n.d.). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide.
-
ResearchGate. (n.d.). Structure and water solubility of iodinated quinazolinone derivatives. Retrieved from [Link]
-
PMC. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL.
-
Rlavie. (n.d.). CAS 1012057-47-4|4-Hydroxy-7-Methoxy-6-Nitroquinazoline. Retrieved from [Link]
- Google Patents. (n.d.). CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H).
-
MDPI. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Retrieved from [Link]
-
diabeticstudies.org. (n.d.). Analytical and Biological Characterization of Quinazoline Semicarbazone Derivatives. Retrieved from [Link]
-
MDPI. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Retrieved from [Link]
-
Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Retrieved from [Link]
-
PubMed. (2020). Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Radical reactions with 3H-quinazolin-4-ones: synthesis of deoxyvasicinone, mackinazolinone, luotonin A, rutaecarpine and tryptanthrin. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Chemistry and activity of quinazoline moiety: A systematic review study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Hydroxy-7-methoxy-4H-chromen-4-one. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Methoxy-7-hydroxyquinazolin-4-one. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
5-Hydroxy-7-Methoxyquinazolin-4(3H)-One: Technical Profile & Synthetic Guide
[1][2]
Executive Summary
This compound is a bicyclic heterocyclic compound utilized primarily as a pharmacophore scaffold in the development of tyrosine kinase inhibitors (specifically ErbB/EGFR targets).[1][2] Distinguished by its specific oxygenation pattern at the 5- and 7-positions, it mimics the hydrogen-bonding motifs found in naturally occurring flavonoids like chrysin, while retaining the kinase-privileged quinazolinone core.[1][2]
| Property | Data |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| Exact Mass | 192.0535 Da |
| CAS Registry Number | Not widely listed; specific isomer of 179688-52-9 |
| Key Application | Synthetic intermediate for ErbB/EGFR inhibitors |
Chemical Identity & Physicochemical Properties[1][2][3][4]
Structural Analysis
The molecule consists of a quinazolin-4-one core substituted with a hydroxyl group at position 5 and a methoxy group at position 7.[1][2][3][4][5]
-
5-OH Position: The hydroxyl group at C5 is strategically positioned to form an intramolecular hydrogen bond with the C4 carbonyl oxygen.[1][2] This interaction locks the conformation, reduces the acidity of the phenol (pKa ~10-11), and increases lipophilicity compared to non-hydrogen-bonded isomers.[1][2]
-
7-OMe Position: The methoxy group at C7 acts as an electron-donating group (EDG), increasing the electron density of the benzene ring, which can influence
-stacking interactions in protein binding pockets.[1][2]
Computed Properties Table
| Property | Value | Rationale |
| Hydrogen Bond Donors | 2 | N3-H and C5-OH |
| Hydrogen Bond Acceptors | 3 | C4=O, N1, and 7-OCH₃ |
| Topological Polar Surface Area | ~65-70 Ų | Predictive of good membrane permeability.[1][2] |
| LogP (Predicted) | 1.3 – 1.6 | Moderately lipophilic; suitable for oral drug scaffolds.[1][2] |
| pKa (Predicted) | ~9.5 (OH), ~2.5 (N1) | N1 is weakly basic; 5-OH is weakly acidic due to H-bond stabilization.[1][2] |
Synthetic Methodology
The synthesis of this compound requires regioselective control.[1][2] Direct condensation often yields mixtures.[1][2] The most robust protocol involves the regioselective demethylation of a 5,7-dimethoxy precursor using a Lewis acid chelation strategy.[1][2]
Core Protocol: Regioselective Demethylation
This method exploits the ability of the C5-methoxy group (adjacent to the carbonyl) to chelate with Magnesium Bromide (
Reagents & Materials
-
Precursor: 5,7-Dimethoxyquinazolin-4(3H)-one (Synthesized via Niementowski reaction of 2-amino-4,6-dimethoxybenzoic acid).[1][2]
-
Reagent: Magnesium Bromide (
) or Boron Tribromide ( ) (Note: is milder and more selective).[1][2] -
Solvent: Anhydrous Pyridine (promotes nucleophilic attack).[1][2]
Step-by-Step Protocol
-
Preparation: Dissolve 1.0 equivalent of 5,7-dimethoxyquinazolin-4(3H)-one in anhydrous pyridine (approx. 10-15 mL per gram of substrate).
-
Chelation: Add 2.0 - 3.0 equivalents of Magnesium Bromide (
) cautiously.[1][2] -
Reaction: Heat the mixture to reflux (115°C) for 1–2 hours. Monitor via TLC (mobile phase: 5% MeOH in DCM). The 5-OH product will appear slightly more polar than the starting material but distinct from the di-hydroxy byproduct.[1][2]
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.
Synthetic Pathway Diagram
The following diagram illustrates the logic flow from precursor to the final regioselective product.
Caption: Regioselective synthesis pathway utilizing magnesium-mediated chelation to selectively deprotect the 5-position.[1][2]
Analytical Characterization
To validate the identity of the synthesized molecule, researchers should look for the following spectral signatures.
Mass Spectrometry (ESI-MS)[1][2]
-
Expected Ion:
-
Pattern: Clean single peak; lack of +14 mass units (indicates complete demethylation) or -14 mass units (indicates over-demethylation to 5,7-dihydroxy).[1][2]
Proton NMR ( H-NMR) in DMSO-
- ~12.0 - 13.0 ppm (s, 1H): Cheuted 5-OH .[1][2] This signal is characteristically downfield and sharp due to the intramolecular hydrogen bond with the C4 carbonyl.[1][2]
-
~11.0 - 12.0 ppm (br s, 1H): NH (Position 3) . Broad singlet, exchangeable with
. - ~8.0 ppm (s, 1H): H-2 . Characteristic singlet of the quinazolinone ring proton.
- ~6.5 - 6.8 ppm (m, 2H): H-6 and H-8 .[1][2] Meta-coupled doublets or unresolved multiplet depending on resolution.
- ~3.85 ppm (s, 3H): 7-OCH₃ .[1][2] Strong singlet corresponding to the remaining methoxy group.[1][2]
Biological & Therapeutic Context
This molecule serves as a critical "Type I" scaffold for kinase inhibitors.[1][2]
-
Kinase Binding: The N1 and N3-H motifs function as a hinge-binding region, mimicking the adenine ring of ATP.[1][2]
-
Selectivity: The 5-OH group provides a unique vector for solvent interaction or specific water-mediated hydrogen bonds within the kinase pocket, often differentiating its binding profile from the more common 6,7-dimethoxy analogs (e.g., Gefitinib core).[1][2]
-
Metabolic Stability: The 7-methoxy group blocks metabolic oxidation at the para-position relative to the nitrogen, enhancing metabolic half-life compared to unsubstituted analogs.[1][2]
References
-
Barker, A. J., et al. (2002).[1][2] Quinazoline derivatives. US Patent Application 2005/0054662 A1. (Describes the MgBr2-mediated selective demethylation of 5,7-dimethoxyquinazolinone).
-
Connolly, D. J., et al. (2005).[1][2] Synthesis of quinazolin-4(3H)-ones. Tetrahedron, 61(43), 10153-10202.[1][2] (General review of quinazolinone synthesis methodologies).
-
PubChem Compound Summary. (2025). 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one. (Note: Isomeric reference for physicochemical comparison). [1][2]
Sources
- 1. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | C9H8N2O3 | CID 135446413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methoxy-7-hydroxyquinazolin-4-one | C9H8N2O3 | CID 135609952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | 179688-52-9 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Hydroxyquinazolinone Derivatives via the Niementowski Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinazolinone Scaffold and the Niementowski Reaction
The quinazolinone framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with a broad spectrum of pharmacological activities. These include anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties[1]. The synthesis of these vital heterocycles is, therefore, a subject of continuous interest and optimization. Among the various synthetic routes, the Niementowski reaction stands out as a classical and operationally simple method for the construction of the 4(3H)-quinazolinone ring system[2][3][4]. This reaction typically involves the thermal condensation of an anthranilic acid with an amide[2][3][4].
This document provides a detailed guide to the application of the Niementowski reaction for the synthesis of 5-hydroxyquinazolinone derivatives. The presence of a hydroxyl group at the 5-position introduces both electronic and potential reactive considerations that necessitate a careful selection of reaction conditions. These application notes will explore the mechanistic underpinnings, provide detailed experimental protocols for both conventional heating and microwave-assisted synthesis, and offer insights into potential challenges and optimization strategies.
Mechanistic Insights: Understanding the Niementowski Reaction
The Niementowski reaction proceeds through the condensation of an anthranilic acid with an amide, leading to the formation of a 4-oxo-3,4-dihydroquinazoline via cyclization and dehydration[2]. The generally accepted mechanism involves the initial nucleophilic attack of the amino group of the anthranilic acid on the carbonyl carbon of the amide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final quinazolinone product.
The presence of a hydroxyl group at the 5-position of the anthranilic acid is expected to influence the reaction kinetics. The hydroxyl group is an electron-donating group (EDG), which increases the electron density of the aromatic ring through resonance effects[5][6]. This enhanced nucleophilicity of the amino group can potentially lead to a faster reaction rate, allowing for milder reaction conditions compared to the synthesis with unsubstituted anthranilic acid.
Below is a diagram illustrating the proposed reaction mechanism for the synthesis of a 5-hydroxy-2-substituted-4(3H)-quinazolinone.
Caption: Proposed mechanism of the Niementowski reaction for 5-hydroxyquinazolinone synthesis.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of 5-hydroxyquinazolinone derivatives using both conventional heating and microwave-assisted methods. These protocols are designed to be a starting point for optimization in a research setting.
Protocol 1: Conventional Heating Method
This protocol describes a traditional approach to the Niementowski reaction, relying on thermal energy to drive the condensation and cyclization.
Materials and Reagents:
-
5-Hydroxyanthranilic acid
-
Amide (e.g., formamide, acetamide, benzamide)
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or neat conditions with excess amide)
-
Standard laboratory glassware (round-bottom flask, condenser, heating mantle)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-hydroxyanthranilic acid (1 equivalent) and the desired amide (3-5 equivalents). If not using the amide as the solvent, add a high-boiling point solvent such as DMF or DMSO.
-
Heating: Heat the reaction mixture to 130-160 °C with vigorous stirring. The optimal temperature will depend on the specific amide used.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material (5-hydroxyanthranilic acid) will indicate the reaction's progression.
-
Work-up: Once the reaction is complete (typically several hours), allow the mixture to cool to room temperature. If the product precipitates, it can be collected by filtration. If not, pour the reaction mixture into cold water to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the pure 5-hydroxyquinazolinone derivative.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of the Niementowski reaction, often leading to higher yields and shorter reaction times[3][7].
Materials and Reagents:
-
5-Hydroxyanthranilic acid
-
Amide (e.g., formamide, acetamide, benzamide)
-
Microwave-safe reaction vessel
-
Microwave reactor
-
Stirring apparatus (magnetic stir bar)
-
TLC supplies
Procedure:
-
Reaction Mixture Preparation: In a microwave-safe reaction vessel, combine 5-hydroxyanthranilic acid (1 equivalent) and the chosen amide (3-5 equivalents). The reaction can often be performed under solvent-free conditions. For solid amides, a minimal amount of a high-boiling, microwave-transparent solvent like DMF can be added.
-
Microwave Irradiation: Place the sealed vessel in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-180 °C) or power for a short duration (e.g., 10-30 minutes). The optimal conditions should be determined empirically.
-
Work-up and Purification: After the reaction is complete, cool the vessel to room temperature. The work-up and purification steps are similar to the conventional heating method described above.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction parameters for the Niementowski synthesis of quinazolinones, which can be used as a starting point for the synthesis of 5-hydroxy derivatives.
| Parameter | Conventional Heating | Microwave-Assisted |
| Temperature | 130-160 °C | 150-180 °C |
| Reaction Time | 2-8 hours | 10-30 minutes |
| Solvent | High-boiling point solvents or neat | Often solvent-free |
| Typical Yields | Moderate to good | Good to excellent |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction temperature or time. In the case of microwave synthesis, increasing the irradiation power or time may be beneficial. The use of a catalyst, such as a Lewis acid or a solid-supported acid, could also be explored[3].
-
Side Reactions: The hydroxyl group on the 5-hydroxyanthranilic acid could potentially undergo side reactions at high temperatures. If charring or the formation of multiple byproducts is observed, it may be necessary to protect the hydroxyl group prior to the Niementowski reaction. A common protecting group for phenols is the acetyl or benzyl group, which can be removed after the quinazolinone ring formation.
-
Purification Challenges: If the product is difficult to purify, consider column chromatography as an alternative to recrystallization.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and purification of 5-hydroxyquinazolinone derivatives.
Caption: General workflow for the synthesis of 5-hydroxyquinazolinones.
Conclusion
The Niementowski reaction is a versatile and effective method for the synthesis of 5-hydroxyquinazolinone derivatives. By carefully selecting the reaction conditions, particularly with the option of microwave-assisted synthesis, researchers can efficiently access these important heterocyclic compounds. The electron-donating nature of the 5-hydroxyl group may allow for milder conditions, though the potential for side reactions should be considered and addressed through optimization or the use of protecting groups if necessary. The protocols and insights provided in this document serve as a comprehensive guide for scientists and professionals in the field of drug discovery and development.
References
-
Chemeurope.com. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]
-
Grok. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Inductive Effects of Alkyl Groups. Retrieved from [Link]
- Mohammadi, Z., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 26(23), 7233.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Retrieved from [Link]
-
Semantic Scholar. (2003). A Novel Route to the Niementowski Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niementowski_quinazoline_synthesis [chemeurope.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. hrcak.srce.hr [hrcak.srce.hr]
Application Note: High-Purity Recrystallization of 5-Hydroxy-7-methoxyquinazolin-4(3H)-one
[1]
Abstract
This application note details the optimized protocol for the purification of 5-hydroxy-7-methoxyquinazolin-4(3H)-one , a critical scaffold in the synthesis of kinase inhibitors and bioactive alkaloids. Unlike its 6- or 7-hydroxy isomers, the 5-hydroxy derivative presents unique solubility challenges due to strong intramolecular hydrogen bonding. This guide provides a rationale for solvent selection, a step-by-step recrystallization protocol using Glacial Acetic Acid (Method A) and Dimethylformamide/Water (Method B), and validation metrics to ensure pharmaceutical-grade purity (>99.5%).
Physicochemical Analysis & Solubility Logic
To design an effective purification strategy, one must understand the molecular forces at play. The this compound molecule exhibits a specific structural feature that dictates its solubility profile: Intramolecular Hydrogen Bonding .
The "5-OH Effect"
The hydroxyl group at position 5 is spatially proximate to the carbonyl oxygen at position 4. This allows for the formation of a stable, 6-membered pseudo-ring via an intramolecular hydrogen bond (O-H···O=C).
-
Consequence 1 (Reduced Polarity): This "locks" the hydroxyl proton, making it less available for solvation by polar protic solvents (like methanol or water).
-
Consequence 2 (Lattice Energy): While the internal bond reduces intermolecular networking, the planar quinazolinone core drives strong
- stacking interactions, resulting in a high melting point (>250°C) and poor solubility in common organic solvents (DCM, Toluene, Acetone).
Solvent Selection Strategy
Standard recrystallization solvents (Ethanol, Ethyl Acetate) are often ineffective because they cannot disrupt the crystal lattice at safe boiling points.
| Solvent System | Suitability | Mechanism of Action |
| Glacial Acetic Acid (AcOH) | Excellent | Acts as both a solvent and a proton source. At boiling (118°C), it disrupts |
| DMF / Water | Good | DMF (high dielectric constant) dissolves the compound via dipole interactions. Water acts as a powerful anti-solvent to force precipitation. |
| Ethanol | Poor | Insufficient thermal range (bp 78°C) to dissolve the target compound effectively; often results in amorphous precipitation. |
Experimental Protocols
Method A: Glacial Acetic Acid Recrystallization (Primary Protocol)
Recommended for removing mechanical impurities and colored degradation products.
Reagents:
-
Crude this compound[2]
-
Glacial Acetic Acid (ACS Grade)
-
Activated Carbon (optional, for decolorization)
-
Ethanol (for washing)
Protocol:
-
Dissolution: Transfer 10.0 g of crude material into a 250 mL round-bottom flask. Add 80–100 mL of Glacial Acetic Acid.
-
Heating: Equip with a reflux condenser and heat the mixture to boiling (approx. 118°C) with magnetic stirring. Ensure complete dissolution. Note: If solids persist after 15 mins of reflux, add more AcOH in 10 mL increments.
-
Hot Filtration (Critical): While keeping the solution near boiling, filter rapidly through a pre-heated Büchner funnel (or a glass sinter) to remove insoluble mechanical impurities.
-
Tip: Pre-heating the funnel prevents premature crystallization during filtration.
-
-
Controlled Cooling: Allow the filtrate to cool slowly to room temperature (25°C) over 2–3 hours. Do not use an ice bath immediately; rapid cooling traps impurities.
-
Nucleation: Once a heavy precipitate forms at RT, cool the flask to 0–5°C for 1 hour to maximize yield.
-
Isolation: Filter the crystals under vacuum.
-
Washing: Wash the filter cake with 2 x 20 mL of cold Ethanol. This removes residual acetic acid and aids in drying.
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Method B: DMF/Water Precipitation (Polishing Step)
Recommended if the impurity profile includes polar inorganic salts or highly soluble organic byproducts.
Protocol:
-
Dissolve 5.0 g of the semi-pure compound in 35 mL of Dimethylformamide (DMF) at 90–100°C.
-
Perform hot filtration if the solution is not clear.
-
While maintaining the temperature at 80°C, add dropwise hot distilled water (approx. 10–15 mL) until a persistent turbidity (cloudiness) is observed.
-
Remove heat and allow the flask to cool undisturbed. Crystals should form as the solution reaches room temperature.
-
Filter, wash with water (to remove DMF), then wash with cold ethanol. Dry thoroughly.
Process Visualization
Workflow Diagram
The following diagram illustrates the logical flow of the purification process, highlighting critical decision nodes.
Figure 1: Decision matrix and workflow for the recrystallization of substituted quinazolinones.
Quality Control & Validation
A successful purification must be validated using the following metrics.
Purity Assessment (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient Acetonitrile / Water (0.1% Formic Acid).
-
Detection: UV at 254 nm and 320 nm (quinazolinones absorb strongly here).
-
Target: Purity > 99.5% area under the curve (AUC).
Structural Verification (1H-NMR)
The 1H-NMR spectrum in DMSO-d6 is diagnostic.[3][4]
-
Key Signal: Look for the phenolic proton (5-OH). Due to the intramolecular hydrogen bond with the C4-carbonyl, this proton is typically deshielded, appearing downfield (often >10 ppm or very broad), distinct from the 7-methoxy signal (approx. 3.8–3.9 ppm).[4]
-
Absence of Solvent: Check for residual Acetic Acid (singlet ~1.91 ppm) or DMF (2.73, 2.89, 7.95 ppm). These must be <5000 ppm for pharmaceutical applications.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No precipitation upon cooling | Solution too dilute. | Concentrate the solution by distilling off 30% of the solvent volume, then cool again. |
| "Oiling out" (Liquid separates) | Cooling too rapid or solvent too polar. | Re-heat to dissolve. Add a seed crystal. Cool extremely slowly (wrap flask in foil/towel). |
| Product is colored (Yellow/Brown) | Oxidation products present. | Add Activated Charcoal (5% w/w) during the hot dissolution step, stir for 10 mins, then hot filter. |
References
- Connors, K. A. (2002). Chemical Kinetics: The Study of Reaction Rates in Solution. Wiley-VCH. (Provides foundational theory on solvent effects and solubility kinetics).
-
Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. Link
-
Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR investigations of intramolecular hydrogen bonding. Molecules, 22(4), 552. (Discusses the spectroscopic signatures of intramolecular H-bonds in hydroxy-carbonyl systems). Link
-
Dave, K. G., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones.[3] Polycyclic Aromatic Compounds. (General procedures for quinazolinone handling). Link
-
PubChem Compound Summary. (2023). 6-Hydroxy-7-methoxyquinazolin-4(3H)-one (Isomer analog data for solubility estimation). National Center for Biotechnology Information. Link
Sources
- 1. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]
- 2. CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: A Systematic Approach to HPLC Method Development for the Separation of Methoxyquinazolinone Derivatives
Abstract
This document provides a comprehensive guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the separation of methoxyquinazolinone derivatives. These heterocyclic compounds are of significant interest in pharmaceutical research due to their diverse biological activities. Effective separation is crucial for purity assessment, impurity profiling, and pharmacokinetic studies. This application note details a systematic approach, from initial analyte characterization and column selection to method optimization and validation, grounded in established chromatographic principles and regulatory expectations.
Introduction: The Analytical Challenge of Methoxyquinazolinones
Quinazolinones are a class of heterocyclic aromatic compounds that form the core structure of many biologically active molecules.[1] The addition of a methoxy (-OCH3) group can significantly alter the molecule's physicochemical properties, including its polarity, basicity, and potential for hydrogen bonding. These alterations, while often key to a compound's therapeutic effect, present unique challenges for chromatographic separation.
The position of the methoxy group on the quinazolinone scaffold can lead to positional isomers, which are often difficult to resolve due to their similar structures and properties.[2] Furthermore, the nitrogen atoms within the quinazolinone ring system can interact with residual silanols on the surface of silica-based HPLC columns, potentially leading to poor peak shape (tailing).[3] Therefore, a systematic and scientifically-driven approach to method development is essential to achieve the desired resolution and peak symmetry.
This guide will walk researchers through a logical workflow, emphasizing the "why" behind each step to empower them to develop and troubleshoot their own HPLC methods for this important class of compounds.
Pre-Development: Analyte Characterization and Initial Conditions
Before initiating any experimental work, it is crucial to understand the physicochemical properties of the target methoxyquinazolinone analytes.
-
Structure and Physicochemical Properties:
-
pKa: The basicity of the nitrogen atoms in the quinazolinone ring will influence the analyte's charge state at a given pH. This is a critical parameter for controlling retention and selectivity in reversed-phase HPLC.[4][5] A thorough literature search or in-silico prediction of the pKa values is highly recommended.
-
LogP: The octanol-water partition coefficient (LogP) provides an estimate of the molecule's hydrophobicity.[5] A higher LogP value suggests stronger retention in reversed-phase HPLC.
-
UV Absorbance: Quinazolinone derivatives typically exhibit strong UV absorbance due to their aromatic nature.[3] Determining the UV maxima (λmax) of the analytes is essential for selecting the optimal detection wavelength to ensure high sensitivity.[6] Generally, two main absorption bands are observed, one between 240–300 nm and another at longer wavelengths (310–425 nm).[3]
-
-
Initial HPLC Conditions:
-
Column Selection: For initial screening, a C18 column is a versatile and common starting point for the separation of hydrophobic aromatic compounds.[3] However, due to the potential for secondary interactions, it is advisable to also screen columns with alternative selectivities.
-
Mobile Phase: A typical starting point for reversed-phase HPLC is a mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile (ACN) or methanol (MeOH).[6] Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
Detector: A UV-Vis or Diode Array Detector (DAD) is suitable for these compounds.[7] Initial monitoring at 254 nm is a common practice for aromatic compounds.[3][6]
-
Systematic Method Development Workflow
A structured approach to method development saves time and resources while leading to a more robust final method. The following workflow is recommended:
Caption: A systematic workflow for HPLC method development.
Phase 1: Column and Mobile Phase Screening
The goal of this phase is to identify the most promising stationary phase and organic modifier combination that provides the best initial separation or "selectivity" for the methoxyquinazolinone analytes.
Protocol: Column Screening
-
Prepare a standard mixture containing all methoxyquinazolinone derivatives of interest at a known concentration (e.g., 10-20 µg/mL) in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Select a diverse set of columns for screening. A recommended set would include:
-
C18 (L1): A general-purpose hydrophobic column.
-
Phenyl-Hexyl (L11): Offers alternative selectivity through π-π interactions, which can be beneficial for aromatic compounds like quinazolinones.[8]
-
Embedded Polar Group (EPG): These columns (e.g., C18 with an amide or carbamate group) can reduce interactions with basic compounds and improve peak shape.
-
-
Perform a generic gradient run on each column. A good starting point is a fast gradient from 5% to 95% Acetonitrile (with 0.1% formic acid in both water and ACN) over 10-15 minutes.
-
Evaluate the results based on:
-
Resolution (Rs): The degree of separation between adjacent peaks.
-
Peak Shape (Tailing Factor): A measure of peak symmetry.
-
Retention Time (tR): The time it takes for an analyte to elute.
-
Data Presentation: Column Screening Results
| Column Chemistry | Resolution (Critical Pair) | Tailing Factor (Analyte 1) | Observations |
| C18 | 1.2 | 1.8 | Poor peak shape for early eluting peaks. |
| Phenyl-Hexyl | 1.6 | 1.3 | Improved resolution and peak shape. |
| Embedded Polar Group | 1.4 | 1.1 | Excellent peak shape, moderate resolution. |
Based on the hypothetical data above, the Phenyl-Hexyl column shows the most promise for further optimization due to its superior resolution for the critical pair.
Phase 2: Optimization of Critical Parameters
Once a suitable column and organic modifier are selected, the next step is to fine-tune the method to achieve optimal resolution and run time.
Caption: Key parameters influencing chromatographic resolution.
Protocol: Gradient Optimization
-
Using the selected column (e.g., Phenyl-Hexyl), perform a series of runs with varying gradient slopes.
-
Start with the initial fast gradient and systematically decrease the slope (i.e., increase the gradient time).
-
Analyze the chromatograms to determine the effect of the gradient slope on the resolution of the critical pair. A shallower gradient will generally increase resolution but also extend the run time.
-
Select a gradient that provides baseline resolution (Rs ≥ 1.5) for all peaks of interest in the shortest possible time.
The Role of Temperature and pH
-
Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to sharper peaks and shorter retention times.[9] It can also alter the selectivity of the separation. Experimenting with temperatures between 25°C and 40°C is recommended.
-
Mobile Phase pH: The pH of the mobile phase is a powerful tool for manipulating the retention of ionizable compounds like methoxyquinazolinones.[7]
-
By adjusting the pH to be at least 2 units away from the pKa of the basic nitrogen atoms, you can ensure the analytes are in a single charge state (either fully protonated or fully neutral), which leads to more consistent retention and better peak shape.
-
Using buffers such as phosphate or formate can help maintain a stable pH throughout the analysis.
-
Phase 3: Method Validation
Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose.[10] Validation is a regulatory requirement in the pharmaceutical industry and demonstrates that the method is reliable, reproducible, and accurate.[11] The key validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[1][12]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities or degradation products.[13]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[12]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[11]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11] This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]
Protocol: Linearity and Range
-
Prepare a series of calibration standards of the methoxyquinazolinone reference material at a minimum of five different concentrations, spanning the expected range of the samples (e.g., 80-120% of the target concentration for an assay).[11]
-
Inject each standard in triplicate and record the peak area.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.999 is typically desired.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with residual silanols; Column overload. | Use a base-deactivated or EPG column; Add a competing base (e.g., 0.1% triethylamine) to the mobile phase; Reduce sample concentration or injection volume.[3] |
| Poor Resolution | Inappropriate column chemistry; Gradient is too steep. | Screen columns with different selectivities (e.g., Phenyl, Cyano); Decrease the gradient slope (increase run time). |
| Shifting Retention Times | Inconsistent mobile phase preparation; Insufficient column equilibration; Temperature fluctuations. | Prepare fresh mobile phase daily and degas thoroughly; Increase equilibration time between injections; Use a column oven to maintain a constant temperature.[3] |
| Baseline Noise/Drift | Contaminated mobile phase; Air bubbles in the system. | Use high-purity, HPLC-grade solvents; Filter aqueous mobile phase components; Degas the mobile phase.[3] |
Conclusion
The successful separation of methoxyquinazolinone derivatives by HPLC is achievable through a systematic and scientifically sound method development process. By understanding the physicochemical properties of the analytes and systematically evaluating critical chromatographic parameters such as stationary phase, mobile phase composition, and temperature, a robust and reliable method can be developed and validated. This approach not only ensures the quality and accuracy of analytical data but also adheres to the stringent requirements of the pharmaceutical industry.
References
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available from: [Link]
-
Patel, P., et al. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available from: [Link]
-
Jain, A., et al. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available from: [Link]
-
Dydli, S., et al. (2007, March 13). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. SpringerLink. Available from: [Link]
-
Dong, M. W., et al. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available from: [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column. Available from: [Link]
-
Głód, B., et al. (2007, February 7). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Taylor & Francis Online. Available from: [Link]
-
Głód, B., et al. (2007, February 7). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Taylor & Francis Online. Available from: [Link]
-
Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Available from: [Link]
-
Gu, C., et al. (n.d.). Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification. Available from: [Link]
-
Głód, B., et al. (2025, August 5). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. Available from: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]
-
Al-Bratty, M., et al. (2026, January 26). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. MDPI. Available from: [Link]
-
Nakov, N. (2021). Chromatographic Approaches for Physicochemical Characterization of Compounds. Open Access eBooks. Available from: [Link]
-
MicroSolv Technology Corporation. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. Available from: [Link]
-
Nakov, N., et al. (2020, October 27). Characterization of physicochemical properties of substances using chromatographic separation methods. Macedonian Pharmaceutical Bulletin. Available from: [Link]
-
Raffii, N., et al. (2001, January 12). Direct separation of the stereoisomers of methoxytetrahydronaphthalene derivatives, new agonist and antagonist ligands for melatonin receptors, by liquid chromatography on cellulose chiral stationary phases. PubMed. Available from: [Link]
-
Chromatography Forum. (2009, May 12). separation of two isomers. Available from: [Link]
-
Nomura, A., et al. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. Available from: [Link]
-
Różyło, J. K., et al. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI. Available from: [Link]
-
Németi, G., et al. (2025, April 23). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Available from: [Link]
-
Drawell. (2023, June 14). What Affects Retention Time in Gas Chromatography. Available from: [Link]
-
Chilmon-Majsak, D., et al. (2024, April 19). Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches. MDPI. Available from: [Link]
-
Dittmann, J., et al. (n.d.). Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 2. Solute-Specific Effects. PMC. Available from: [Link]
-
Al-Ostath, R. A., et al. (2023, October 1). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. MDPI. Available from: [Link]
-
Pauliuc, D., et al. (2021, May 10). The Influence of Chemical Contaminants on the Physicochemical Properties of Unifloral and Multifloral Honey. MDPI. Available from: [Link]
Sources
- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 2. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. openaccessebooks.com [openaccessebooks.com]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mac-mod.com [mac-mod.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. ajpaonline.com [ajpaonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: Precision O-Methylation Strategies for 5,7-Dihydroxyquinazolin-4(3H)-one
Part 1: Executive Summary & Strategic Analysis
The Synthetic Challenge
The methylation of 5,7-dihydroxyquinazolin-4(3H)-one presents a classic problem in heterocyclic chemistry: distinguishing between three potential nucleophilic sites with varying electronic and steric environments.
-
7-OH (Phenolic): The most acidic and accessible hydroxyl group.
-
5-OH (Phenolic): strongly intramolecularly hydrogen-bonded to the C4-carbonyl, significantly reducing its acidity and nucleophilicity (the "resistant phenol").
-
N3 (Amide/Lactam): Susceptible to alkylation under basic conditions, leading to unwanted N-methylated byproducts.
Core Directive: This guide provides two distinct protocols. Protocol A achieves high-yield, selective 7-O-methylation. Protocol B addresses the difficult 5,7-di-O-methylation, discussing the limitations of direct alkylation and recommending the "Anthranilate Route" for high-purity synthesis of the dimethoxy scaffold.
Mechanistic Driver: pKa and Hydrogen Bonding
Success depends on exploiting the pKa differences between the nucleophiles.
-
7-OH (pKa ~8-9): Readily deprotonated by weak bases (e.g., K₂CO₃).
-
5-OH (pKa >11): The hydrogen bond to the C4 carbonyl stabilizes the proton, requiring stronger bases or more forcing conditions, which unfortunately activate the N3 position.
-
N3-H (pKa ~14): Less acidic than the phenols, but the resulting anion is a potent nucleophile.
Part 2: Detailed Experimental Protocols
Protocol A: Regioselective 7-O-Methylation
Objective: Selective methylation of the 7-hydroxyl group while preserving the 5-hydroxyl and N3-position. Mechanism: Kinetic control using a weak base and stoichiometric methylating agent.
Reagents & Materials
-
Substrate: 5,7-Dihydroxyquinazolin-4(3H)-one (1.0 eq)
-
Alkylating Agent: Methyl Iodide (MeI) (1.1 eq)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Solvent: DMF (Anhydrous) or Acetone (HPLC Grade)
-
Workup: 1M HCl, Ethyl Acetate, Brine.
Step-by-Step Procedure
-
Dissolution: Charge a flame-dried round-bottom flask with 5,7-dihydroxyquinazolin-4(3H)-one (1.0 mmol) and anhydrous DMF (5 mL/mmol). Stir under Nitrogen atmosphere until dissolved.
-
Deprotonation: Add anhydrous K₂CO₃ (1.5 mmol). The solution may change color (often yellow/orange) due to phenoxide formation. Stir at Room Temperature (25 °C) for 30 minutes.
-
Expert Note: Do not heat. Heating promotes N-alkylation and 5-OH reactivity.
-
-
Addition: Add Methyl Iodide (1.1 mmol) dropwise via syringe over 5 minutes.
-
Reaction: Stir at RT for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5). The starting material (lower R_f) should disappear, replaced by a single major spot (7-OMe).
-
Checkpoint: If 5-OH methylation begins, a less polar spot will appear. Stop reaction immediately if observed.
-
-
Quench: Pour the reaction mixture into ice-cold water (20 mL). Acidify carefully to pH ~4 with 1M HCl to protonate the N3 and any unreacted phenoxides.
-
Isolation: The product, 5-hydroxy-7-methoxyquinazolin-4(3H)-one , often precipitates as a white/off-white solid. Filter and wash with cold water.
-
Alternative: If no precipitate, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Exhaustive 5,7-di-O-Methylation
Objective: Methylation of the resistant 5-OH group. Critical Warning: Direct methylation of the 5-OH using MeI/Base often results in mixtures containing N3-methylated side products (e.g., 5,7-dimethoxy-3-methylquinazolin-4-one). For pure 5,7-dimethoxyquinazolin-4(3H)-one, the Anthranilate Route (Synthesis from methyl 4,5-dimethoxyanthranilate) is the industry standard (See Ref 1, 2).
However, if direct methylation is required, use the Dimethyl Sulfate (DMS) method, which is historically favored for hydrogen-bonded phenols (similar to flavonoid chemistry).
Reagents
-
Substrate: 5,7-Dihydroxyquinazolin-4(3H)-one
-
Reagent: Dimethyl Sulfate (DMS) (2.5 - 3.0 eq)
-
Base: K₂CO₃ (anhydrous, 4.0 eq)
-
Solvent: Acetone (Reflux)[1]
Step-by-Step Procedure
-
Setup: Dissolve substrate in Acetone (10 mL/mmol). Add K₂CO₃ (4.0 eq).
-
Reflux: Heat the mixture to reflux.
-
Addition: Add DMS (2.5 eq) dropwise over 30 minutes.
-
Reaction: Reflux for 6–12 hours.
-
Monitoring: The 5-OH signal in NMR (typically a sharp singlet >12 ppm) is the key indicator. Reaction is complete when this signal vanishes.
-
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.
-
Hydrolysis (Crucial): The crude residue may contain O-sulfated intermediates. Treat with dilute NaOH solution (warm) for 1 hour, then acidify to precipitate the product.
-
Purification: Column chromatography is mandatory to separate the target 5,7-dimethoxy-NH product from the N-methylated byproduct.
-
Elution Order: Typically, the N-methylated product is less polar than the NH-lactam.
-
Part 3: Data Visualization & Logic
Decision Tree for Synthesis Strategy
This diagram guides the researcher to the correct protocol based on the desired substitution pattern.
Caption: Strategic decision tree for selecting the optimal methylation pathway based on regioselectivity requirements.
Quantitative Comparison of Methods
| Parameter | Protocol A (7-OMe) | Protocol B (Direct 5,7-diOMe) | Anthranilate Route (5,7-diOMe) |
| Reagent | Methyl Iodide (1.1 eq) | Dimethyl Sulfate (Excess) | Formamide (Cyclization) |
| Conditions | Mild (RT) | Harsh (Reflux) | High Temp (160°C) |
| 5-OH Status | Unreacted (Intact) | Methylated | Pre-methylated |
| N-Methylation | < 5% (Trace) | High Risk (20-40%) | None (N is from ammonia source) |
| Yield | 85-95% | 40-60% (after purification) | >90% |
Part 4: Quality Control & Validation
NMR Characterization Markers
To validate the success of Protocol A (Selective 7-OMe), look for these specific ¹H NMR shifts (DMSO-d₆):
-
5-OH Chelation: A sharp singlet appearing downfield at δ 12.5 – 13.0 ppm .
-
Interpretation: This signal confirms the 5-OH is still present and hydrogen-bonded to the carbonyl. If this disappears, you have methylated the 5-position.
-
-
7-OMe: A sharp singlet at δ 3.85 – 3.90 ppm (3H).
-
NH Lactam: A broad singlet at δ 11.8 – 12.2 ppm .
-
Interpretation: If this shifts significantly or disappears (and a new N-Me singlet appears at ~3.5 ppm), N-methylation has occurred.
-
Troubleshooting
-
Problem: Appearance of N-methylated byproduct (M+15 mass in LCMS).
-
Solution: Switch solvent from DMF to Acetone (lower boiling point, less polar) and strictly limit base equivalents to 1.1 eq.
-
-
Problem: Incomplete 7-OH methylation.
-
Solution: Add 0.1 eq of 18-Crown-6 to solubilize the potassium carbonate anion, increasing reactivity without heating.
-
References
-
Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one (Analogous Precursor Method)
-
Regioselectivity in Quinazolinones
- Title: Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines.
- Source: PMC (NIH), Knesl et al.
-
URL:[Link]
- Relevance: Demonstrates the reactivity of 7-OH vs 6-OH (analogous to 5-OH) and the use of masking groups.
-
Methylation of Hydrogen-Bonded Phenols (Flavonoid Analogy)
- Title: Methylation of hydroxy flavonols using methyl iodide and potassium carbon
- Source: Proceedings of the Indian Academy of Sciences.
-
URL:[Link]
- Relevance: Validates the difficulty of methylating the 5-OH group due to H-bonding and the necessity of stronger conditions (DMS) compared to the 7-OH.
-
pKa Data for Quinazolines
Sources
- 1. researchgate.net [researchgate.net]
- 2. insights.sent2promo.com [insights.sent2promo.com]
- 3. Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3696102A - Process for the synthesis of substituted quinazolin-4-ones - Google Patents [patents.google.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. iris.cnr.it [iris.cnr.it]
- 8. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. fluorochem.co.uk [fluorochem.co.uk]
Troubleshooting & Optimization
optimizing Niementowski cyclization for sterically hindered anilines
Topic: Quinazolinone Synthesis for Sterically Hindered Substrates Ticket ID: NIEM-OPT-442 Status: Open Analyst: Senior Application Scientist[1]
Introduction: The Steric Challenge
The classic Niementowski cyclization—condensing anthranilic acids with amides (typically formamide) to yield quinazolin-4(3H)-ones—is a cornerstone of heterocyclic chemistry.[2][3][4] However, when applied to sterically hindered substrates (e.g., ortho-substituted anthranilic acids or bulky amides), the reaction often hits a kinetic wall.
Standard thermal convection (reflux) frequently fails because the energy barrier for the initial nucleophilic attack is raised by steric repulsion, or the rotational freedom required for the subsequent cyclodehydration is restricted. This guide provides optimized workflows to overcome these barriers using dielectric heating (microwave) and aggressive acid catalysis.[1]
Module 1: Diagnostic Workflow
Before altering your protocol, use this logic flow to identify the specific bottleneck in your synthesis.
Figure 1: Diagnostic logic tree for troubleshooting Niementowski cyclization failures.
Module 2: Troubleshooting & FAQs
Q1: Why does my ortho-substituted anthranilic acid fail to react even after 24 hours of reflux?
Technical Analysis:
The reaction initiates with the nucleophilic attack of the aniline nitrogen onto the amide carbonyl. An ortho-substituent (e.g., -CH3, -Cl) creates severe steric clash, preventing the nitrogen lone pair from approaching the electrophile. Furthermore, standard thermal heating relies on convection currents, which may not provide sufficient localized energy to cross this elevated activation energy barrier (
Corrective Action:
Switch to Microwave Irradiation (MWI) . Unlike thermal heat, MWI interacts directly with the dipole of the amide (solvent/reactant), generating rapid internal heating. This can overcome the steric
Q2: I observe the open-chain intermediate ( -acylanthranilic acid) by LCMS, but it won't cyclize.
Technical Analysis: This indicates the first step (condensation) was successful, but the second step (dehydration) is stalled. For cyclization to occur, the molecule must rotate to bring the amide nitrogen and the carboxylic acid into proximity. Steric bulk can "lock" the molecule in an unfavorable conformation.[1] Additionally, water produced in this step is a reversible inhibitor.[1]
Corrective Action: You need a dehydrating medium.[1]
-
Chemical: Use Polyphosphoric Acid (PPA) or PPE (Polyphosphate Ester).[1] These act as both solvent and irreversible water scavengers.[1]
-
Physical: If using MWI, increase the temperature to >180°C to force water removal.
Q3: My product is contaminated with decarboxylated aniline.
Technical Analysis: Anthranilic acids are prone to thermal decarboxylation, especially at the high temperatures (150–200°C) required for the Niementowski reaction. If the condensation is slow due to sterics, the decarboxylation pathway becomes competitive.
Corrective Action:
-
Use Esters: Switch from anthranilic acid to methyl anthranilate . Esters are more thermally stable and often react more cleanly, though they require higher temperatures to eliminate methanol.
-
Catalysis: Use a Lewis Acid (e.g.,
or Montmorillonite K-10) to lower the reaction temperature, favoring the kinetic product (quinazolinone) over the thermodynamic degradation.
Module 3: Optimized Protocols
Protocol A: Microwave-Assisted Synthesis (Recommended)
Best for: Rapid screening, moderate steric hindrance, "Green" chemistry requirements.[1]
Reagents:
-
Substituted Anthranilic Acid (1.0 equiv)[1]
-
Formamide (5.0 equiv) – Acts as reactant and microwave absorber.[1]
-
Catalyst: Glacial Acetic Acid (cat.) or Montmorillonite K-10 (10% w/w)[1]
Step-by-Step:
-
Preparation: In a 10 mL microwave-transparent vial, mix the anthranilic acid and formamide.
-
Homogenization: Vortex for 30 seconds. If the solid is bulky, grind it beforehand.[1]
-
Irradiation: Cap the vial (pressure release seal).
-
Ramp: 2 minutes to reach 150°C.
-
Hold: 10–15 minutes at 150°C (High Absorption setting).
-
Note: For extremely hindered substrates (e.g., 2-amino-6-methylbenzoic acid), increase temp to 180°C and time to 20 mins.
-
-
Work-up: Cool to room temperature. The product usually precipitates.[1]
-
Isolation: Pour the mixture into ice-cold water (20 mL). Filter the solid, wash with water, and recrystallize from ethanol.
Protocol B: Polyphosphoric Acid (PPA) Mediated
Best for: Severe steric hindrance, scaling up, or when MWI fails.[1]
Reagents:
-
Substituted Anthranilic Acid (1.0 equiv)[1]
-
Amide/Nitrile (1.2 equiv)[1]
-
Polyphosphoric Acid (PPA) – ~10g per 1g of substrate.[1]
Step-by-Step:
-
Mixing: Place PPA in a round-bottom flask. Heat to 80°C to reduce viscosity.
-
Addition: Add the anthranilic acid and amide with vigorous stirring.
-
Reaction: Heat the mixture to 160–180°C for 3–6 hours.
-
Critical Control: Monitor internal temperature.[1] Do not exceed 200°C to avoid charring.
-
-
Quenching: Cool to ~80°C. Slowly pour the viscous syrup into crushed ice with rapid stirring. (Caution: Exothermic).[1]
-
Neutralization: Neutralize the slurry with 10% NaOH or Ammonia solution to pH 7–8.
-
Isolation: Filter the precipitate.
Module 4: Mechanistic & Data Analysis
Reaction Pathway & Steric Blockade
The diagram below illustrates the energy landscape.[1] Note how the "Steric Wall" raises the transition state energy (
Figure 2: Mechanistic pathway highlighting the energy barriers (
Comparative Efficiency Data
The following table aggregates performance data for sterically hindered substrates (e.g., 2-methyl-substituted precursors).
| Method | Temperature | Time | Yield (Hindered) | Notes |
| Classical Thermal | 150–160°C | 8–24 hrs | 10–40% | High failure rate; decarboxylation common.[1] |
| Microwave (Neat) | 160–180°C | 10–20 min | 85–92% | "Green" method; minimal byproducts.[1] |
| PPA Mediated | 160°C | 3–5 hrs | 75–85% | Robust but messy work-up (acid waste).[1] |
| Solvent-Free (SiO2) | 140°C (MW) | 5–10 min | 80–88% | Good for acid-sensitive substrates.[1] |
References
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. National Institutes of Health (PMC). Available at: [Link][1]
-
Niementowski reaction: Microwave induced and conventional synthesis. Arkivoc / ResearchGate.[1] Available at: [Link][1]
-
Efficient Niementowski synthesis of novel derivatives. Sciforum. Available at: [Link]
Sources
separation of 5-hydroxy and 7-hydroxy quinazolinone regioisomers
Welcome to the Advanced Purification Support Center. This guide addresses the specific challenge of resolving 5-hydroxy and 7-hydroxy quinazolinone regioisomers. This is a classic "Regioisomer Trap" encountered when cyclizing meta-substituted anilines (e.g., 3-aminophenol derivatives).
The separation difficulty arises because both isomers possess identical mass and similar functional groups. However, their intramolecular physics differ drastically . The 5-hydroxy isomer possesses a "peri-effect"—an intramolecular hydrogen bond with the C4-carbonyl—while the 7-hydroxy isomer relies on intermolecular hydrogen bonding.
Quick Diagnostic: Which Isomer Do You Have?
Before attempting separation, confirm your mixture composition using 1H NMR .
| Feature | 5-Hydroxy Quinazolinone | 7-Hydroxy Quinazolinone | Mechanism |
| -OH Shift | Chelation: 5-OH forms a stable 6-membered ring with the C4=O. | ||
| Solubility | Higher in non-polar solvents (DCM, EtOAc) | Higher in polar solvents (DMSO, MeOH) | Polarity Masking: Internal bonding "hides" the polar -OH in 5-OH. |
| RP-HPLC | Elutes LATER (Pseudo-lipophilic) | Elutes EARLIER (More polar) | 7-OH interacts freely with the aqueous mobile phase. |
Module 1: Chromatographic Separation (HPLC & Flash)
User Question: "My peaks are co-eluting on a standard C18 gradient. How do I improve resolution?"
Technical Response: Standard neutral gradients often fail because the pKa values of the phenolic protons are too close. You must exploit the "Chelation Shift" by altering the pH. The 5-OH proton is "locked" in an intramolecular bond, making it significantly harder to deprotonate (higher pKa) than the 7-OH proton.
Protocol A: The "pH Switch" Method (Reverse Phase)
-
Stationary Phase: C18 (End-capped, high carbon load recommended).
-
Mobile Phase A: Water + 0.1% Ammonium Hydroxide (pH ~10) .
-
Mobile Phase B: Acetonitrile (ACN).
-
Rationale: At basic pH, the 7-OH (pKa ~9) will deprotonate to the phenolate anion (
), becoming extremely polar and eluting near the void volume. The 5-OH, stabilized by the internal H-bond, resists deprotonation or exists in equilibrium, retaining significant lipophilicity.
Protocol B: Normal Phase Strategy (Flash Purification)
-
Stationary Phase: Silica Gel (40–63 µm).
-
Solvent System: DCM : Methanol (Start 100:0, gradient to 95:5).
-
Elution Order:
-
5-Hydroxy (First): The internal H-bond reduces interaction with the silica silanols. It behaves like a non-polar hydrocarbon.
-
7-Hydroxy (Second): The free -OH group binds strongly to the silica surface, causing significant retention (and often tailing).
-
Troubleshooting Tip: If the 7-OH peak tails excessively on silica, add 1% Acetic Acid to the mobile phase to suppress silanol ionization.
Module 2: Crystallization & Solubility (Scalable Purification)
User Question: "I have 50 grams of crude mixture. Chromatography is too expensive. Can I recrystallize?"
Technical Response: Yes. This is often the superior method for bulk separation. We exploit Lattice Energy differences. The 7-OH isomer forms strong intermolecular H-bond networks (high lattice energy, low organic solubility), whereas the 5-OH isomer forms discrete molecular units (lower lattice energy, high organic solubility).
Workflow: The "Lattice Crash" Protocol
-
Dissolution: Suspend the crude solid in Toluene or Dichloromethane (DCM) (10 mL per gram).
-
Reflux: Heat to reflux.
-
Observation: The 5-OH isomer should dissolve readily due to its "masked" polarity.
-
Observation: The 7-OH isomer will likely remain suspended or dissolve only sparingly.
-
-
Hot Filtration: Filter the mixture while hot.
-
Filter Cake (Solid): Enriched 7-Hydroxy isomer .
-
Filtrate (Liquid): Enriched 5-Hydroxy isomer .
-
-
Recovery:
-
Evaporate the filtrate to obtain pure 5-OH.
-
Recrystallize the filter cake from hot Ethanol/DMF to purify the 7-OH.
-
Module 3: Visual Decision Tree
Use this logic flow to determine the best purification route for your specific scale and purity requirements.
Figure 1: Decision matrix for selecting the optimal purification route based on scale and physicochemical properties.
Module 4: Synthetic Troubleshooting (Root Cause Analysis)
User Question: "Why am I getting this mixture? Can I synthesize just one isomer?"
Technical Response: The mixture is a result of the Directing Effects during the cyclization of meta-substituted anilines.
-
The Problem: If you react 3-aminophenol with a cyclizing agent (e.g., formamide, urea), the electrophile can attack either the position ortho to the -OH (leading to 7-OH) or para to the -OH (leading to 5-OH). Sterics usually favor the para attack (7-OH), but the mixture is inevitable.
The Solution (Regiospecific Synthesis): Avoid the ambiguity of the meta-substituent by using Anthranilic Acid precursors .
-
For 5-Hydroxy: Start with 2-amino-6-hydroxybenzoic acid . (Note: Difficult to source/unstable).
-
For 7-Hydroxy: Start with 2-amino-4-hydroxybenzoic acid (4-hydroxyanthranilic acid).
-
Reaction: 4-hydroxyanthranilic acid + Formamide
Pure 7-Hydroxyquinazolinone. -
Why: The carboxylic acid "locks" the carbon skeleton, preventing regioisomer formation.
-
References
- Connors, K. A. (2002). Binding Constants: The Measurement of Molecular Complex Stability. Wiley-Interscience. (Explains the solubility differences driven by intra- vs intermolecular bonding).
-
Frontiers in Chemistry. (2018). Chiral 1H NMR of Atropisomeric Quinazolinones. (Demonstrates NMR shift behaviors in quinazolinone systems).
-
Molecules. (2023). Quinazolinones, the Winning Horse in Drug Discovery. (Comprehensive review of quinazolinone tautomerism and reactivity).
- Journal of Medicinal Chemistry.Regioselective Synthesis of Quinazolinones.
-
BenchChem Technical Guide. Solubility Profile of Quinazoline Derivatives. (General solubility data for fused pyrimidine systems).
Technical Support Center: Metabolic Stability of 5-Hydroxyquinazolinone Derivatives
Case ID: 5-HQ-MET-STAB Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting High Clearance & Optimization Strategies
Diagnostic Workflow & Triage
Before modifying your lead compound, you must identify the specific metabolic "soft spot." Use the following decision matrix to interpret your stability data.
Diagnostic Decision Tree
Figure 1: Metabolic Triage Workflow. Use this logic to distinguish between CYP-mediated oxidation (Phase I) and Conjugation (Phase II).
Technical Modules: Troubleshooting & Optimization
Module A: Phase I Instability (CYP-Mediated)
Symptom: Compound disappears rapidly in Human Liver Microsomes (HLM) supplemented with NADPH.
Root Cause Analysis: Quinazolinones are electron-deficient heterocycles, but they are prone to oxidation at specific sites.
-
C2-Position Oxidation: The carbon between the two nitrogens (if unsubstituted or alkyl-substituted) is a prime site for CYP attack.
-
Aromatic Hydroxylation: The benzenoid ring (positions 6, 7, 8) is susceptible to epoxidation and subsequent hydroxylation, especially if electron-donating groups (like the 5-OH) activate the ring.
Remediation Strategies:
| Strategy | Technical Implementation | Mechanistic Rationale |
| Deuterium Switch | Replace C-H with C-D at the C2 position or O-methyl groups. | Kinetic Isotope Effect (KIE): C-D bonds are shorter and stronger than C-H bonds, slowing the rate-determining step of CYP hydrogen abstraction [1]. |
| Metabolic Blocking | Introduce Fluorine (F) or Chlorine (Cl) at C6 or C8. | Halogens deactivate the aromatic ring towards electrophilic attack by the CYP-iron-oxo species and physically block the site of metabolism. |
| LogP Reduction | Introduce polar heterocycles (e.g., pyrimidine instead of phenyl) at C2 or C3. | CYP enzymes have large hydrophobic pockets. Lowering Lipophilicity (LogP < 3) reduces the affinity (Km) for CYP isoforms like 3A4 and 2D6 [2]. |
Module B: Phase II Instability (The 5-OH Liability)
Symptom: Compound is stable in microsomes but cleared rapidly in cryopreserved hepatocytes.
Root Cause Analysis: The 5-hydroxy group is a "privileged" metabolic handle. While it forms an intramolecular hydrogen bond with the C4-carbonyl (forming a pseudo-6-membered ring), this bond is often not strong enough to prevent UGTs (UDP-glucuronosyltransferases) from conjugating glucuronic acid to the oxygen.
Remediation Strategies:
1. Bioisosteric Replacement of 5-OH Directly removing the -OH often kills potency because the intramolecular H-bond locks the bioactive conformation. Replace it with groups that mimic this interaction but cannot be glucuronidated.
-
5-Fluoro (5-F): Mimics the size and electronics but cannot accept a glucuronide.
-
5-Amino (5-NH2): Retains the H-bond donor capability to the C4-carbonyl but undergoes N-acetylation (often slower) rather than glucuronidation [3].
-
5-Difluoromethyl (5-CHF2): A hydrogen bond donor bioisostere for phenols, though sterically larger.
2. Steric Shielding If the 5-OH is essential for binding (e.g., interacting with the target protein), introduce steric bulk at the C6 position . A methyl or chloro group at C6 can sterically hinder the approach of the bulky UGT cofactor (UDP-glucuronic acid) without disrupting the 5-OH function.
Data Comparison: Half-Life Improvements (Example Data)
| Compound Variant | 5-Substituent | HLM t1/2 (min) | Hepatocyte t1/2 (min) | Primary Clearance Route |
| Lead (A) | -OH | >60 | 12 | UGT Conjugation (Phase II) |
| Analog (B) | -OCH3 | 45 | 40 | CYP O-demethylation |
| Analog (C) | -F | >60 | >60 | Metabolic Stable (Blocked) |
| Analog (D) | -NH2 | 55 | 48 | Minor N-Acetylation |
Experimental Protocols
Standard Operating Procedure (SOP): Microsomal Stability Assay
Objective: Determine intrinsic clearance (
Reagents:
-
Human Liver Microsomes (HLM) (20 mg/mL stock)[2]
-
NADPH Regenerating System (solution A and B) or pure NADPH (10 mM)
-
Test Compound (10 mM DMSO stock)
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Protocol Steps:
-
Preparation: Dilute Test Compound to 1 µM in Phosphate Buffer (ensure DMSO < 0.1%).
-
Pre-incubation: Mix Buffer, Test Compound, and Microsomes (final conc. 0.5 mg/mL) in a 96-well plate. Incubate at 37°C for 5 minutes.
-
Why? To equilibrate temperature and allow non-specific binding to saturate.
-
-
Initiation: Add NADPH (final conc. 1 mM) to start the reaction.
-
Control: Run a parallel set adding Buffer instead of NADPH (detects non-enzymatic hydrolysis).
-
-
Sampling: At t = 0, 5, 15, 30, and 45 min, transfer 50 µL of reaction mixture into 150 µL of Stop Solution.
-
Processing: Centrifuge at 4000 rpm for 20 min (4°C) to pellet proteins. Inject supernatant into LC-MS/MS.[1][2][3]
Troubleshooting Guide: Assay Artifacts
| Observation | Potential Cause | Diagnostic/Corrective Action |
| T0 signal is very low | Non-specific binding (NSB) to plasticware. | Use glass-coated plates or add 0.01% BSA to the buffer (Note: BSA affects free fraction, calculation adjustment required). |
| Clearance in -NADPH control | Chemical instability (Hydrolysis). | The quinazolinone ring can undergo hydrolytic ring-opening at C2 in basic pH. Check buffer pH carefully; test stability in plasma (which has esterases). |
| Non-linear ln(conc) vs time | Enzyme inactivation or product inhibition. | Reduce protein concentration to 0.1 mg/mL or reduce incubation time. Ensure linearity of the reaction. |
Visualizing the Structure-Metabolism Relationship (SMR)
The following diagram illustrates the "Soft Spot" analysis for a generic 5-hydroxyquinazolinone scaffold.
Figure 2: Structure-Metabolism Relationship (SMR) Map. Identifying the 5-OH as the Phase II liability and the C2/Ring as Phase I liabilities.
References
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 1628, 237–246.
-
Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248.
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
For further assistance, please submit a ticket with your specific compound structure and LC-MS traces to the DMPK Core Team.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
